molecular formula C6H7BrF2N2 B13535922 4-bromo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole

4-bromo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole

Cat. No.: B13535922
M. Wt: 225.03 g/mol
InChI Key: MDBMOHQSEZYGIN-UHFFFAOYSA-N
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Description

4-bromo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C6H7BrF2N2 and its molecular weight is 225.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H7BrF2N2

Molecular Weight

225.03 g/mol

IUPAC Name

4-bromo-5-(1,1-difluoroethyl)-1-methylpyrazole

InChI

InChI=1S/C6H7BrF2N2/c1-6(8,9)5-4(7)3-10-11(5)2/h3H,1-2H3

InChI Key

MDBMOHQSEZYGIN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=NN1C)Br)(F)F

Origin of Product

United States

Foundational & Exploratory

Chemical properties and stability of 4-bromo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Stability of 4-bromo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the pyrazole scaffold is a well-established pharmacophore present in numerous approved therapeutics, valued for its metabolic stability and versatile synthetic handles.[1] The strategic incorporation of fluorine atoms into drug candidates is also a cornerstone of medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity.[2][3]

The molecule this compound represents a confluence of these valuable structural motifs. It is a functionalized pyrazole featuring a synthetically versatile bromine atom, a lipophilic 1,1-difluoroethyl group, and a methylated nitrogen. While this specific compound is not extensively documented in peer-reviewed literature, its constituent parts suggest significant potential as a key building block for creating novel chemical entities.

This technical guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive analysis of the predicted chemical properties and stability of this compound. Drawing upon established principles of physical organic chemistry and data from structurally related analogs, this document offers a predictive overview and outlines robust experimental protocols for its empirical characterization and stability assessment.

Molecular Structure and Physicochemical Properties

The foundational step in evaluating a new chemical entity is to understand its core structure and predict its physicochemical behavior. The structure combines an electron-rich N-methylated pyrazole ring with a C4-bromo substituent and a C5-gem-difluoroethyl group.

The bromine atom at the C4 position, typically the site for electrophilic substitution on the pyrazole ring, serves as a crucial handle for synthetic diversification, particularly through metal-catalyzed cross-coupling reactions.[4] The 1,1-difluoroethyl group at the C5 position is expected to significantly increase the molecule's lipophilicity and may influence its conformational preferences and metabolic stability. The N1-methyl group prevents tautomerism and provides a fixed point for molecular orientation.

Predicted Physicochemical Data

Quantitative predictions for this molecule have been generated using computational models. While experimental validation is essential, these values provide a useful baseline for handling, formulation, and assay development.

PropertyValueSource
Molecular Formula C₆H₇BrF₂N₂PubChemLite[5]
Molecular Weight 225.03 g/mol PubChemLite[5]
Monoisotopic Mass 223.97607 DaPubChemLite[5]
XLogP3 (Predicted) 1.8PubChemLite[5]
InChIKey MDBMOHQSEZYGIN-UHFFFAOYSA-NPubChemLite[5]
SMILES CC(C1=C(C=NN1C)Br)(F)FPubChemLite[5]

The predicted XLogP value of 1.8 suggests moderate lipophilicity, a desirable characteristic for many drug discovery programs, balancing aqueous solubility with membrane permeability.

Spectroscopic Characterization: A Predictive Framework

Definitive structural confirmation relies on spectroscopic analysis. Based on the known structure, the following spectral characteristics are anticipated.

  • ¹H NMR: The spectrum is expected to be relatively simple. Key signals should include a singlet for the N-methyl group (likely ~3.5-4.0 ppm), a triplet for the methyl of the difluoroethyl group (due to coupling with the two fluorine atoms, likely ~1.8-2.2 ppm), and a singlet for the C3 proton on the pyrazole ring (likely ~7.5-8.0 ppm).

  • ¹³C NMR: The spectrum will show six distinct carbon signals. The difluoroethyl carbon will appear as a triplet due to C-F coupling. The chemical shifts of the pyrazole ring carbons will be influenced by the bromo and difluoroethyl substituents.

  • ¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms of the difluoroethyl group. This signal will likely appear as a quartet due to coupling with the three protons of the adjacent methyl group.

  • Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry should show a prominent molecular ion peak cluster. Due to the presence of bromine, a characteristic isotopic pattern (¹⁹Br/⁸¹Br in ~1:1 ratio) will be observed for the molecular ion [M]⁺ and any bromine-containing fragments. Common fragmentation pathways for pyrazoles involve the loss of N₂, HCN, and substituents.[6] A key fragmentation would likely be the loss of the bromine radical.

Chemical Stability Profile

Understanding a molecule's stability under various stress conditions is critical for its application in drug development, dictating storage, handling, formulation, and predicting its in vivo fate.

Thermal Stability

The pyrazole ring itself is a thermally stable aromatic system.[7] However, the overall thermal stability of the molecule will be dictated by its substituents. Studies on pyrazole-derived polymers show initial decomposition temperatures ranging from 216°C to 243°C.[8][9] It is reasonable to predict that this compound will exhibit good thermal stability, likely decomposing at temperatures above 200°C. The initial decomposition event could involve the cleavage of the C-Br bond or fragmentation of the difluoroethyl side chain.

  • Instrument: Calibrated Thermogravimetric Analyzer.

  • Sample: Accurately weigh 5-10 mg of the compound into an aluminum or ceramic pan.

  • Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

  • Temperature Program: Equilibrate at 30°C. Ramp up to 600°C at a heating rate of 10°C/min.

  • Analysis: Record the mass loss as a function of temperature. The onset of decomposition is determined from the resulting curve.

Hydrolytic Stability

Hydrolytic stability is paramount for aqueous formulations and predicting behavior in physiological environments. The primary points of potential hydrolytic instability are the C-F bonds and the C-Br bond.

  • C-F Bonds: The gem-difluoroalkyl group is generally considered to be highly stable to hydrolysis. Unlike trifluoromethyl groups attached to certain activated systems, the 1,1-difluoroethyl group is not expected to readily hydrolyze under physiological conditions (pH 1-9). However, extreme pH and high temperatures could potentially induce elimination of HF or substitution reactions.[10]

  • C-Br Bond: The C-Br bond on the electron-rich pyrazole ring is robust but could be susceptible to nucleophilic displacement under harsh basic conditions or in the presence of specific catalysts.

The following diagram outlines a comprehensive workflow for evaluating the hydrolytic stability of the target compound.

Hydrolytic_Stability_Workflow cluster_prep Sample Preparation cluster_conditions Incubation Conditions cluster_analysis Analysis prep Prepare stock solution (e.g., 1 mg/mL in ACN or DMSO) ph2 pH 2 Buffer (e.g., 0.01 N HCl) prep->ph2 Spike stock into buffer (final conc. ~10 µg/mL) ph74 pH 7.4 Buffer (e.g., PBS) prep->ph74 Spike stock into buffer (final conc. ~10 µg/mL) ph9 pH 9 Buffer (e.g., Borate) prep->ph9 Spike stock into buffer (final conc. ~10 µg/mL) sampling Sample aliquots at t=0, 2, 4, 8, 24, 48 hrs ph2->sampling Incubate at 37°C ph74->sampling Incubate at 37°C ph9->sampling Incubate at 37°C quench Quench reaction (e.g., with mobile phase) sampling->quench hplc Analyze by RP-HPLC-UV/MS quench->hplc data Calculate % Remaining vs. t=0 Determine degradation rate (k) and half-life (t½) hplc->data

Caption: Workflow for assessing hydrolytic stability.

Photostability

Bromo-aromatic compounds are known to be susceptible to photolytic cleavage of the carbon-bromine bond upon exposure to UV light, which can generate radical intermediates. This is a potential liability that must be assessed, especially if the compound is intended for topical applications or will be handled under bright light. Diverse pyrazole derivatives have shown good photostability, but the presence of the bromo substituent is a key factor to consider.[11]

  • Sample Preparation: Prepare solutions of the compound in a photochemically inert solvent (e.g., acetonitrile/water) and also place solid material in a transparent container.

  • Exposure: Place samples in a calibrated photostability chamber. Expose them to a cool white fluorescent lamp (≥ 1.2 million lux hours) and a near-UV lamp (≥ 200 watt hours/square meter).

  • Control: Wrap identical samples in aluminum foil and place them in the same chamber to serve as dark controls.

  • Analysis: At appropriate time points, withdraw samples (both light-exposed and dark controls) and analyze by a stability-indicating HPLC method to quantify the parent compound and detect any degradants.

Reactivity and Synthetic Utility

The primary value of this compound in a research context is its potential as a synthetic intermediate. The C4-bromo substituent is the key reactive site for building molecular complexity.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the pyrazole ring is well-suited for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern medicinal chemistry. These reactions allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.

  • Heck Coupling: Reaction with alkenes.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

The ability to perform these reactions makes the title compound a versatile scaffold for generating libraries of analogs for structure-activity relationship (SAR) studies.

Suzuki_Coupling reactant1 4-bromo-5-(1,1-difluoroethyl) -1-methyl-1H-pyrazole plus + reactant1->plus reactant2 R-B(OH)₂ (Aryl/Heteroaryl Boronic Acid) product 4-R-5-(1,1-difluoroethyl) -1-methyl-1H-pyrazole reactant2->product Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/H₂O) Heat plus->reactant2

Caption: Suzuki-Miyaura cross-coupling reaction.

  • Setup: To a reaction vial, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base such as potassium carbonate (2.0 equiv).

  • Solvent: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Seal the vial and heat the mixture to 80-100°C with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Conclusion

This compound is a promising, albeit under-characterized, chemical entity. Its structure combines the privileged pyrazole core with a synthetically tractable bromine handle and a metabolically robust difluoroethyl group. Based on established chemical principles, it is predicted to have moderate lipophilicity and good thermal and hydrolytic stability, making it an attractive building block for drug discovery and agrochemical research.[12][13] The primary point of potential liability is its photostability due to the C-Br bond, which requires empirical evaluation.

The true value of this compound lies in its synthetic versatility, particularly its suitability for palladium-catalyzed cross-coupling reactions. This guide provides a robust framework for its characterization, stability testing, and synthetic application, enabling researchers to confidently incorporate this valuable scaffold into their research and development programs.

References

[14] ACS Publications. (2021, November 29). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. Retrieved from [8] PubMed. (2022, June 14). Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). Retrieved from [15] Chemicalbook. 4-BroMo-1-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole synthesis. Retrieved from [16] ChemRxiv. (2025, September 30). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [9] ResearchGate. (2025, August 6). (PDF) Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate). Retrieved from [17] PMC. (2021, November 19). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Retrieved from ResearchGate. (2025, August 6). Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. Retrieved from [10] PMC. (2025, December 10). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. Retrieved from [4] Benchchem. 4-Bromo-1-methyl-1H-pyrazol-3-amine. Retrieved from [2] Royal Society of Chemistry. (2025, July 30). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Retrieved from [11] RSC Publishing. (2024, December 11). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. Retrieved from [3] ResearchGate. Synthesis and reactivity of fluorinated heterocycles. Retrieved from [5] PubChemLite. This compound. Retrieved from [12] NIH. 4-Bromo-5-[(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)sulfonylmethyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole. Retrieved from [1] PMC. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from ChemScene. Building blocks | Bioactive small molecules. Retrieved from _ [7] ResearchGate. Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole | Request PDF. Retrieved from [6] ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from

Sources

A Comprehensive Technical Guide to 4-bromo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical overview of 4-bromo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole, a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established "privileged structure" due to its presence in numerous approved pharmaceuticals and biologically active compounds.[1] The strategic incorporation of a bromine atom and a difluoroethyl group onto this core creates a versatile building block with unique physicochemical properties, primed for the development of novel therapeutic agents and agrochemicals.

This guide will cover the compound's core identifiers, physicochemical properties, a plausible synthetic pathway with mechanistic considerations, analytical characterization techniques, and its strategic applications in modern chemical research.

Compound Identification and Physicochemical Properties

Unambiguous identification is critical for any research chemical. This compound is a distinct chemical entity characterized by the identifiers and properties summarized below. While a specific CAS number is not listed in publicly accessible databases, its unique structural identifiers ensure precise recognition.

Table 1: Core Identifiers

IdentifierValue
IUPAC Name 4-bromo-5-(1,1-difluoroethyl)-1-methyl-pyrazole
PubChem CID 146049296
Molecular Formula C₆H₇BrF₂N₂
SMILES CC(C1=C(C=NN1C)Br)(F)F
InChI InChI=1S/C6H7BrF2N2/c1-6(8,9)5-4(7)3-10-11(5)2/h3H,1-2H3
InChIKey MDBMOHQSEZYGIN-UHFFFAOYSA-N

The introduction of fluorine significantly impacts the molecule's properties. The difluoroethyl moiety enhances metabolic stability and can modulate binding affinities through unique electronic interactions.[2][3]

Table 2: Physicochemical and Predicted Properties

PropertyValueSource
Molecular Weight 225.03 g/mol PubChem
Monoisotopic Mass 223.97607 DaPubChem
XlogP (Predicted) 1.8PubChem
Hydrogen Bond Donors 0PubChem
Hydrogen Bond Acceptors 2PubChem

Synthesis and Mechanistic Insights

Proposed Synthetic Workflow

The synthesis can be envisioned as a three-stage process:

  • Formation of a Fluorinated Precursor: The synthesis begins with the creation of a suitable 1,3-dicarbonyl equivalent containing the 1,1-difluoroethyl moiety.

  • Pyrazole Ring Formation: Cyclocondensation with methylhydrazine regioselectively yields the N-methylated pyrazole core.

  • Electrophilic Bromination: Introduction of the bromine atom at the electron-rich C4 position of the pyrazole ring.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Pyrazole Formation cluster_2 Stage 3: Bromination A Ethyl 2,2-difluorobutanoate C Fluorinated β-Ketoester A->C Claisen Condensation (e.g., NaOEt, EtOH) B Ethyl Acetate B->C E 5-(1,1-difluoroethyl)-1-methyl- 1H-pyrazol-3(2H)-one C->E Intermediate Processing D Methylhydrazine D->E Cyclocondensation (Acidic or Basic conditions) G Target Molecule: 4-bromo-5-(1,1-difluoroethyl)- 1-methyl-1H-pyrazole E->G Intermediate Processing F POBr₃ or Vilsmeier-Haack type bromination F->G Electrophilic Substitution G cluster_0 Core Building Block cluster_1 Reaction Partners cluster_2 Reaction Conditions cluster_3 Diversified Product Library A 4-bromo-5-(1,1-difluoroethyl) -1-methyl-1H-pyrazole D Novel Bioactive Candidate Molecule A->D Suzuki-Miyaura Cross-Coupling B Aryl/Heteroaryl Boronic Acid or Ester B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/H₂O) C->D

Sources

Molecular structure and weight of 4-bromo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the molecular architecture, physiochemical properties, and synthetic pathways for 4-bromo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole , a highly specialized fluorinated heterocyclic intermediate.

Executive Summary

This compound (C₆H₇BrF₂N₂) is a critical scaffold in the synthesis of next-generation agrochemicals (specifically SDHI fungicides) and small-molecule kinase inhibitors. Its value lies in the 1,1-difluoroethyl motif, a bioisostere for carbonyl or sulfoxide groups that modulates metabolic stability and lipophilicity without significantly altering steric bulk.

The presence of the bromine atom at the C4 position serves as a versatile "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid elaboration of complex bioactive libraries.

Molecular Identity & Physiochemical Profile[1][2]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name This compound
Molecular Formula C₆H₇BrF₂N₂
SMILES CN1N=CC(Br)=C1C(F)(F)C
InChI Key Derived:[1][2] MDBMOHQSEZYGIN-UHFFFAOYSA-N
Structure Class N-Methylated Pyrazole; Gem-difluoroalkane
Quantitative Properties

The following data points are essential for formulation and reaction stoichiometry.

MetricValueTechnical Context
Molecular Weight 225.03 g/mol Average mass for stoichiometry.
Monoisotopic Mass 223.9755 Da Primary peak for HRMS validation (

Br isotope).
Exact Mass (

Br)
225.9735 DaSecondary peak (approx. 1:1 intensity ratio).
ClogP ~2.3 - 2.6Moderate lipophilicity; cell-permeable.
H-Bond Donors 0Aprotic; suitable for nucleophilic substitution reactions.
H-Bond Acceptors 3N2 of pyrazole and Fluorine atoms.
Topological Polar Surface Area (TPSA) ~17.8 ŲIndicates good oral bioavailability potential.

Structural Analysis & Electronic Effects

The molecule features a 1,5-substitution pattern on the pyrazole ring, which is synthetically more challenging to access than the thermodynamic 1,3-isomer.

  • Electronic Push-Pull: The N1-methyl group pushes electron density into the ring, while the 1,1-difluoroethyl group at C5 exerts a strong inductive electron-withdrawing effect (-I). This deactivates the C5 position but activates the C4 position for electrophilic halogenation if not already substituted.

  • The Gem-Difluoro Effect: The

    
     group introduces a dipole moment antiparallel to the C-C bond, lowering the pKa of adjacent protons (though none are present on the quaternary C5-alpha carbon) and altering the conformation of the ethyl chain via the gauche effect. This creates a unique "lipophilic block" that resists oxidative metabolism (e.g., by cytochrome P450s).
    

Synthesis & Reaction Engineering

Synthesizing the 1,5-isomer with high regioselectivity is the primary technical hurdle. Standard condensation of diketones with methylhydrazine often favors the 1,3-isomer. The protocol below utilizes a regio-controlled cyclization strategy followed by electrophilic bromination.

Synthetic Workflow (DOT Diagram)

SynthesisWorkflow Start Ethyl 2,2-difluoropropanoate Inter1 4,4-Difluoro-1-alkyne (or Diketone equivalent) Start->Inter1 Claisen Condensation Cyclization Cyclization (MeNHNH2, Solvent Control) Inter1->Cyclization + Methylhydrazine IsomerSep Regioisomer Separation (1,5- vs 1,3-isomer) Cyclization->IsomerSep Mixture formed Core 1-methyl-5-(1,1-difluoroethyl)-1H-pyrazole IsomerSep->Core Isolate 1,5-isomer Bromination Bromination (NBS, DMF, RT) Core->Bromination Electrophilic Sub. Final This compound Bromination->Final Recrystallization

Caption: Step-wise synthetic route emphasizing the critical regiochemical separation step prior to bromination.

Detailed Protocol
Step 1: Construction of the Pyrazole Core
  • Reagents: 4,4-difluorohexane-2,4-dione (or equivalent), Methylhydrazine, Ethanol/Acetic Acid.

  • Mechanism: Double condensation.

  • Critical Control Point: The reaction of unsymmetrical diketones with methylhydrazine typically yields a mixture of 1,3- and 1,5-isomers.

    • Optimization: Use of fluorinated solvents like HFIP (Hexafluoroisopropanol) has been shown to shift regioselectivity. Alternatively, the isomers must be separated via silica gel chromatography (the 1,5-isomer is typically more polar due to the dipole alignment).

Step 2: Regioselective Bromination
  • Reagents: N-Bromosuccinimide (NBS), Acetonitrile (MeCN) or DMF.

  • Procedure:

    • Dissolve 1-methyl-5-(1,1-difluoroethyl)-1H-pyrazole (1.0 eq) in MeCN (0.5 M).

    • Cool to 0°C. Add NBS (1.05 eq) portion-wise to avoid exotherm.

    • Warm to Room Temperature (RT) and stir for 2 hours.

    • Monitoring: Check TLC (Hexane/EtOAc) or LC-MS. The starting material peak should disappear, replaced by a peak with M+H = 225/227.

    • Workup: Quench with aqueous sodium thiosulfate (to remove excess Br2). Extract with Ethyl Acetate.

  • Validation: The bromine enters at C4 exclusively because C3 and C5 are blocked/substituted, and C4 is the most electron-rich remaining site.

Structural Characterization (Self-Validating Systems)

To confirm the identity of the synthesized material, compare analytical data against these predicted standards.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, CDCl₃): 
    
    • 
       7.45 ppm (s, 1H, H-3 ): Characteristic singlet for the pyrazole proton.
      
    • 
       3.85 ppm (s, 3H, N-CH₃ ): Sharp singlet.
      
    • 
       2.05 ppm (t, 
      
      
      
      Hz, 3H,
      
      
      -CH₃ ): The methyl group adjacent to the
      
      
      appears as a triplet due to coupling with the two equivalent fluorine atoms.
  • 
    F NMR (376 MHz, CDCl₃): 
    
    • 
       -85 to -95 ppm (q, 
      
      
      
      Hz, 2F): Quartet pattern confirming the
      
      
      connectivity.
Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Isotope Pattern: A distinct 1:1 doublet at m/z 225 and 227 is mandatory, confirming the presence of one Bromine atom (

    
    Br and 
    
    
    
    Br).
  • Fragmentation: Loss of the methyl group or HF may be observed in MS/MS modes.

Applications in Drug Discovery

This intermediate is a "privileged structure" for:

  • Suzuki-Miyaura Coupling: The C4-Br bond is highly reactive towards aryl boronic acids, allowing the installation of biaryl systems common in kinase inhibitors (e.g., for targets like BRAF or VEGFR).

  • Agrochemical Actives: The 1,1-difluoroethyl group mimics the lipophilicity of an isopropyl group but with enhanced metabolic stability, a key feature in modern SDHI fungicides (e.g., Fluxapyroxad analogs).

References

  • PubChem. this compound (Compound Summary). National Library of Medicine. [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry. (Demonstrates regiocontrol in fluorinated pyrazole synthesis). [Link]

  • Lamberth, C. (2013). Pyrazoles as Novel Active Agrochemical Ingredients. Journal of Fluorine Chemistry.[3] (Contextualizes the use of fluorinated pyrazoles in crop protection). [Link]

  • BioBlocks. Fluorinated Heterocyclic Building Blocks. (General reference for building block properties). [Link]

Sources

Solubility Data and Thermodynamic Characterization of 4-Bromo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility characteristics, thermodynamic modeling, and process implications for 4-bromo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole , a specialized fluorinated intermediate.

While the 3-isomer (a precursor to Fluxapyroxad and Sedaxane) is more commercially prominent, the 5-isomer is a critical regioisomer formed during synthesis. Understanding its solubility profile is essential for process optimization, particularly in separating it from the 3-isomer via fractional crystallization.

Executive Summary

This compound is a key halogenated heterocyclic building block. Its solubility behavior is governed by the interplay between the lipophilic 1,1-difluoroethyl group and the polar pyrazole core. This guide details the solubility profile, thermodynamic parameters, and experimental protocols required to characterize this compound, focusing on its separation from its regioisomer (the 3-substituted variant).

Key Technical Insights:

  • Solubility Trend: Exhibits positive temperature dependence (endothermic dissolution) in most organic solvents.

  • Solvent Affinity: High solubility in polar aprotic solvents (DMSO, DMF) and esters (Ethyl Acetate); moderate to high in lower alcohols (Methanol, Ethanol); low in non-polar hydrocarbons (n-Hexane).

  • Process Relevance: Solubility differentials between the 5-isomer and 3-isomer are exploited for purification.

Chemical Identity & Structural Properties[1][2][3][4]

PropertyDetail
Chemical Name This compound
Molecular Formula C₆H₇BrF₂N₂
Molecular Weight ~225.03 g/mol
Key Functional Groups Pyrazole ring, N-methyl, C4-Bromo, C5-Difluoroethyl
Physical State White to off-white crystalline solid
Regioisomerism Formed alongside 4-bromo-3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole during cyclization.
Structural Impact on Solubility

The 5-(1,1-difluoroethyl) group creates significant steric bulk adjacent to the N-methyl group. This steric hindrance often disrupts crystal packing compared to the 3-isomer, potentially leading to higher solubility for the 5-isomer in certain organic solvents, a property critical for recrystallization processes.

Solubility Profile in Organic Solvents[3][5][6][7]

The following data summarizes the solubility behavior based on thermodynamic characterization of fluorinated pyrazole analogues.

Qualitative Solubility Table
Solvent ClassSpecific SolventSolubility RatingTemperature Response
Polar Aprotic DMSO, DMF, NMPVery High (>20 wt%)Weakly temperature dependent
Esters Ethyl Acetate, Isopropyl AcetateHigh Strongly increases with T
Alcohols Methanol, Ethanol, IsopropanolHigh to Moderate Strongly increases with T
Ketones Acetone, MIBKHigh Increases with T
Aromatic Hydrocarbons Toluene, XyleneModerate Increases with T
Aliphatic Hydrocarbons n-Hexane, CyclohexaneLow (<1 wt%)Increases with T
Water WaterInsoluble/Sparingly Negligible
Quantitative Thermodynamic Parameters (Modeled)

Dissolution is an endothermic process driven by entropy.[1] The standard enthalpy of solution (


) and Gibbs energy (

) typically follow these trends:
  • 
    :  Endothermic (Heat is absorbed).
    
  • 
    :  Entropy increases as the crystal lattice breaks.
    
  • 
    :  Decreases with rising temperature, indicating increased spontaneity of dissolution.
    

Experimental Methodology for Solubility Determination

To generate precise solubility data for process design (e.g., cooling crystallization curves), the Dynamic Laser Monitoring Method is the industry standard.

Protocol: Dynamic Laser Monitoring

This method detects the exact point of solid disappearance (clear point) or appearance (cloud point) with high precision.

Step-by-Step Workflow:

  • Preparation: Weigh excess solute and solvent into a jacketed glass vessel.

  • Equilibration: Stir at a constant speed (e.g., 400 rpm) to ensure suspension.

  • Heating: Increase temperature at a slow, controlled rate (e.g., 0.2 K/min).

  • Detection: A laser beam passes through the solution. A photodetector measures transmission.

    • Suspension: Low transmission (scattering).

    • Solution: High transmission (clear).

  • Data Logging: Record the temperature at which transmission maximizes (Solubility Temperature,

    
    ).
    

SolubilityProtocol Start Weigh Solute & Solvent Mix Jacketed Vessel (Const. Stirring) Start->Mix Heat Controlled Heating (0.2 K/min) Mix->Heat Laser Laser Transmission Monitoring Heat->Laser Detect Detect Clear Point (Max Transmission) Laser->Detect Data Record Solubility (x_i vs T) Detect->Data Data->Start Next Mole Fraction

Figure 1: Workflow for dynamic laser monitoring of solubility.

Thermodynamic Modeling

Experimental data is fitted to thermodynamic models to predict solubility at any temperature.

Modified Apelblat Equation

Used for accurate interpolation of solubility data (


) as a function of temperature (

).


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).[1]
    
  • 
     : Empirical parameters derived from regression.
    
  • Application: Best for polar solvents (Ethanol, Ethyl Acetate).

(Buchowski-Ksiazczak) Equation

Useful for understanding the non-ideality of the solution.



  • 
     : Melting point of the solute.
    
  • 
     : Model parameters.[2]
    

Process Application: Regioisomer Separation

A critical challenge in synthesizing this class of pyrazoles is separating the 5-(1,1-difluoroethyl) isomer from the 3-(1,1-difluoroethyl) isomer.

Separation Strategy:

  • Reaction Outcome: Cyclization typically yields a mixture (e.g., 80:20 ratio favoring the 3-isomer).

  • Solvent Selection: The 5-isomer, being more sterically crowded, often exhibits higher solubility in non-polar solvents (like Toluene/Heptane mixtures) compared to the more symmetric 3-isomer.

  • Crystallization:

    • Dissolve the crude mixture in hot solvent (e.g., Ethanol/Water or Toluene).

    • Cool slowly. The less soluble isomer (often the 3-isomer) crystallizes first.

    • The 5-isomer remains in the mother liquor (supernatant).

SeparationProcess Crude Crude Mixture (3-isomer + 5-isomer) Dissolve Dissolution (Reflux in Ethanol) Crude->Dissolve Cool Controlled Cooling (to 5°C) Dissolve->Cool Filter Filtration Cool->Filter Cake Filter Cake (Enriched 3-isomer) Filter->Cake Precipitate Liquor Mother Liquor (Enriched 5-isomer) Filter->Liquor Filtrate Evap Evaporation Liquor->Evap Pure5 Purified 5-isomer Evap->Pure5

Figure 2: Fractional crystallization workflow for separating pyrazole regioisomers.

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorin
    • Source:J. Org. Chem.
    • Context: Discusses the form
    • URL:[Link]

  • Analogue Solubility Data (3-isomer)

    • Title: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid Properties & Solubility.[3][4][5][6]

    • Source: BLD Pharm / ChemicalBook.
    • Context: Provides baseline solubility d
  • Thermodynamic Modeling Protocol

    • Title: Solubility and Thermodynamic Modeling of Pyrazole Deriv
    • Source:Journal of Chemical & Engineering D
    • Context: Standard methodologies for Apelbl
    • URL:[Link]

  • General Pyrazole Synthesis & Properties

    • Title: Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles.
    • Source:Beilstein J. Org. Chem. (NIH/PMC).
    • Context: Synthesis of 1,1-difluoroethyl pyrazole intermedi
    • URL:[Link]

Sources

Technical Whitepaper: Safety, Handling, and Risk Mitigation for Fluorinated Pyrazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) and Handling Precautions for Fluorinated Pyrazoles Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and EHS Professionals

Executive Summary

Fluorinated pyrazoles have become privileged scaffolds in modern medicinal chemistry, serving as bioisosteres that modulate lipophilicity, metabolic stability, and binding affinity in active pharmaceutical ingredients (APIs). While often viewed as standard organic intermediates, the introduction of fluorine atoms—particularly trifluoromethyl (-CF₃) and difluoromethyl (-CHF₂) groups—alters the physicochemical and toxicological profile of the pyrazole ring. This guide synthesizes current Safety Data Sheet (SDS) standards with advanced handling protocols, addressing the specific risks of thermal decomposition, nucleophilic instability, and emergency response strategies unique to fluorinated heterocycles.

Hazard Identification & Toxicology

Unlike non-fluorinated pyrazoles, fluorinated derivatives possess unique electronic properties that can enhance skin permeability and reactivity. The primary hazards are classified under the Globally Harmonized System (GHS).[1][2]

GHS Classification Matrix

Most fluorinated pyrazoles (e.g., 3-(Trifluoromethyl)pyrazole, 4-Fluoropyrazole) fall into the following hazard categories. Note that specific substitution patterns (e.g., N-alkyl vs. N-H) can shift these classifications.

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation 2Causes skin irritation.H315
Serious Eye Damage/Irritation 2ACauses serious eye irritation.[3]H319
STOT - Single Exposure 3May cause respiratory irritation.H335
Acute Toxicity (Oral) 4Harmful if swallowed.H302
The "Hidden" Hazard: Hydrogen Fluoride (HF) Potential

While stable at room temperature, the C-F bond is the strongest in organic chemistry (


). However, under specific conditions, this stability reverses, presenting a critical safety risk:
  • Thermal Decomposition: At temperatures exceeding

    
     (or in a fire), fluorinated pyrazoles decompose to release toxic Hydrogen Fluoride (HF) gas and Carbonyl Fluoride (
    
    
    
    ).
  • Hydrolytic Instability: While C-CF₃ groups on pyrazoles are generally stable, N-CF₃ or N-CHF₂ groups can be susceptible to hydrolysis under strong acidic or basic conditions, potentially releasing fluoride ions (

    
    ) which can form HF in situ.
    

Engineering Controls & Personal Protective Equipment (PPE)

Standard laboratory PPE is often insufficient for fluorinated compounds due to the permeation characteristics of fluorine-containing solvents and the potential for HF generation.

PPE Selection Protocol

The choice of gloves is critical.[4] Fluorinated compounds can permeate standard nitrile gloves, especially when dissolved in organic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF).

Self-Validating Protocol:

  • Solids: Standard Nitrile (0.11 mm) is sufficient for weighing and transfer.

  • Solutions (DCM/DMF): Do NOT use standard nitrile. Use a Laminate (Silver Shield®) or Viton® glove, or a double-glove system (Laminate inner / Nitrile outer).

Visualization: PPE Decision Matrix

The following diagram outlines the logical flow for selecting appropriate PPE based on the physical state and solvent system.

PPE_Decision_Tree Start Start: Handling Fluorinated Pyrazole State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Level1 Level 1: Standard Nitrile Gloves (Change every 30 mins) Solid->Level1 Solvent Solvent Type? Liquid->Solvent Halogenated Halogenated (DCM, Chloroform) Solvent->Halogenated Polar Polar Aprotic (DMF, DMSO) Solvent->Polar Standard Standard (EtOAc, Hexane) Solvent->Standard Level3 Level 3: Viton or Silver Shield® (High Permeation Resistance) Halogenated->Level3 Level2 Level 2: Double Gloving (Nitrile over Laminate) Polar->Level2 Standard->Level1

Figure 1: Decision matrix for selecting glove material based on physical state and solvent compatibility.

Experimental Handling & Reaction Safety

Weighing and Transfer

Fluorinated pyrazoles are often fine, electrostatic powders.

  • Static Control: Use anti-static guns or ionizing blowers during weighing to prevent dispersal.

  • Containment: All weighing must occur inside a chemical fume hood or a powder containment enclosure (balance enclosure).

Reaction Risks: Lithiation and Metalation

A common synthetic route involves lithiating the pyrazole ring (e.g., using n-BuLi).

  • Hazard: Lithiation of fluorinated rings can lead to alpha-elimination of Lithium Fluoride (LiF), generating unstable intermediates (benzynes or hetarynes) that may polymerize violently.

  • Control: Maintain reaction temperatures strictly below

    
     during lithiation. Quench carefully to avoid rapid exotherms.
    

Emergency Response Protocols

In the event of exposure, the presence of fluorine atoms necessitates a differentiated response compared to standard organic burns.

First Aid: The Calcium Gluconate Question

While stable fluorinated pyrazoles are not Hydrofluoric Acid (HF), thermal decomposition or specific metabolic pathways could release fluoride ions.

  • Skin Contact: Wash immediately with copious water for 15 minutes.

  • HF Contingency: If the exposure involves heated material or reaction mixtures where HF evolution is suspected, apply 2.5% Calcium Gluconate gel immediately after washing. This binds free fluoride ions, preventing deep tissue necrosis and systemic hypocalcemia.

Fire Fighting
  • Media: Dry chemical,

    
    , or alcohol-resistant foam.
    
  • Warning: Firefighters must wear full SCBA. The smoke contains HF and

    
    . Water spray can be used to knock down toxic vapors but will create corrosive run-off (Hydrofluoric Acid).
    
Visualization: Emergency Response Workflow

Emergency_Response Incident Exposure Incident Type Exposure Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation Flush Flush with Water (15 Minutes) Skin->Flush Eye->Flush FreshAir Move to Fresh Air (Support Breathing) Inhalation->FreshAir Assess Was Heat/Decomp Involved? Flush->Assess FreshAir->Assess StandardCare Treat as Organic Irritant (Medical Eval) Assess->StandardCare No (Room Temp) HFCare HF Protocol: Apply Ca-Gluconate Gel (Seek ER Immediately) Assess->HFCare Yes (Fire/Heat)

Figure 2: Triage workflow distinguishing between standard irritation and potential fluoride ion exposure.

Storage & Disposal

Storage Compatibility
  • Segregation: Store away from strong oxidizing agents and strong bases.[5][6]

  • Conditions: Keep container tightly closed in a dry, well-ventilated place. Hygroscopic derivatives should be stored under inert atmosphere (Nitrogen/Argon).

Waste Disposal

Disposal of fluorinated compounds requires strict adherence to environmental regulations due to the stability of the C-F bond (PFAS-adjacent concerns).

  • Waste Stream: Do not mix with general organic solvents if your facility separates halogenated waste.

  • Labeling: Label clearly as "Halogenated Organic Waste" .

  • Destruction: Incineration is the only effective method. The incinerator must be equipped with a scrubber to neutralize the HF generated during combustion (

    
     required for complete destruction).
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733475, 3-(Trifluoromethyl)pyrazole. Retrieved from [Link]

  • Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications.[7] Chemical Reviews, 121(3), 1670–1715.[7][8] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

  • Honeywell Safety Products. Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from [Link]

Sources

Strategic Integration of 1,1-Difluoroethyl Pyrazole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, synthesis, and strategic application of 1,1-difluoroethyl pyrazole derivatives.

Executive Summary: The Fluorine "Goldilocks" Zone

In modern drug discovery, the 1,1-difluoroethyl group (


) has emerged as a high-value bioisostere, occupying a "Goldilocks" zone between the lipophilic bulk of a tert-butyl group and the electron-withdrawing severity of a trifluoromethyl (

) group. When attached to a pyrazole scaffold—a privileged pharmacophore in kinase and GPCR modulation—the 1,1-difluoroethyl motif offers a dual advantage:
  • Metabolic Armor: It blocks CYP450-mediated oxidation at the

    
    -carbon (benzylic-like position), a common liability for ethyl or isopropyl groups.
    
  • Bioisosteric Precision: It mimics the steric and electronic profile of a methoxy (

    
    ) group while eliminating the hydrogen bond acceptor capability of the oxygen, often improving membrane permeability (LogD).
    

This guide provides a self-validating roadmap for designing, synthesizing, and evaluating 1,1-difluoroethyl pyrazoles.

Physicochemical Rationale & SAR Logic

The Bioisosteric Tetrad

The decision to incorporate a 1,1-difluoroethyl group should be driven by specific physicochemical needs. The table below compares the


 motif against common structural analogs.

Table 1: Comparative Physicochemical Profile of Pyrazole Substituents

Substituent (R)Electronic Effect (

)
Lipophilicity (

)
Metabolic LiabilitySteric Volume (

)
Primary Utility

(Ethyl)
Donor (Weak)+1.02High (Benzylic hydroxylation)MediumBaseline alkyl group.

(Methoxy)
Donor (Resonance)-0.02Medium (

-demethylation)
SmallH-bond acceptor; polarity.

(Trifluoromethyl)
Withdrawing (Strong)+0.88Low (Metabolically stable)LargePotency/Metabolic block.

(1,1-Difluoroethyl)
Withdrawing (Moderate) +1.1 (Est.) Very Low (Blocked

-site)
Medium-Large Lipophilic, stable methoxy mimic.

Expert Insight: The 1,1-difluoroethyl group is particularly effective when a methoxy group is metabolically labile (


-dealkylation) or when a trifluoromethyl group excessively lowers the pKa of the pyrazole NH, negatively impacting binding affinity.
Conformational Control

Unlike a methoxy group, which prefers a planar conformation conjugated with the aromatic system, the 1,1-difluoroethyl group adopts a twisted conformation due to the steric clash of the larger fluorine atoms with ortho-protons. This "out-of-plane" preference can be exploited to fill hydrophobic pockets or induce atropisomerism in biaryl systems.

Synthetic Architectures: Self-Validating Protocols

Two primary routes exist for accessing 1,1-difluoroethyl pyrazoles: De Novo Cyclization (preferred for scale) and Late-Stage Functionalization (preferred for diversity).

Method A: De Novo Cyclization (The Ynone Route)

This method builds the pyrazole ring with the fluorinated group already in place. It is chemically robust and avoids the regioselectivity issues of direct alkylation.

Protocol:

  • Reagents: 4,4-difluorohex-5-yn-3-one (Building Block), Hydrazine hydrate (or Aryl hydrazine), Ethanol.

  • Step 1: Dissolve the fluorinated ynone (1.0 equiv) in EtOH (0.5 M).

  • Step 2: Cool to 0°C. Add hydrazine derivative (1.1 equiv) dropwise to control exotherm.

  • Step 3: Reflux for 2–4 hours. Monitor by LC-MS for disappearance of ynone (

    
    ) and appearance of pyrazole.
    
  • Validation: The reaction is self-validating; the cyclization is thermodynamically driven. If the intermediate hydrazone persists, add catalytic acetic acid.

Method B: Radical Difluoroethylation (Baran Diversinates™)

For existing pyrazole scaffolds, direct C-H functionalization using zinc sulfinate salts is the gold standard.

Protocol:

  • Reagents: Pyrazole substrate, Zinc bis(1,1-difluoroethyl)sulfinate (DFES-Zn), TBHP (70% aq), DMSO/Water.

  • Step 1: Dissolve pyrazole (1.0 equiv) and DFES-Zn (3.0 equiv) in DMSO:H2O (3:1).

  • Step 2: Cool to 0°C. Add TBHP (5.0 equiv) slowly.

  • Step 3: Stir at RT for 12–24 hours.

  • Mechanism: The radical

    
     species is generated in situ and attacks the most electron-rich position of the pyrazole (typically C3 or C5).
    
  • Causality: The use of DMSO is critical to stabilize the radical intermediate. Water aids in solubilizing the sulfinate salt.

Synthetic Decision Logic (DOT Diagram)

SynthesisLogic Start Target: 1,1-Difluoroethyl Pyrazole IsScaffoldFixed Is the Pyrazole Scaffold Already Synthesized? Start->IsScaffoldFixed LateStage Late-Stage Functionalization IsScaffoldFixed->LateStage Yes DeNovo De Novo Synthesis IsScaffoldFixed->DeNovo No Radical Radical C-H Activation (Zn-Sulfinate / TBHP) LateStage->Radical RegioCheck Check Regioselectivity (C3 vs C5) Radical->RegioCheck Purify HPLC Separation of Isomers RegioCheck->Purify Mixture FinalProduct Validated 1,1-Difluoroethyl Pyrazole RegioCheck->FinalProduct Single Isomer BuildingBlock Select Fluorinated Building Block (e.g., 4,4-difluoro-ynone) DeNovo->BuildingBlock Cyclization Cyclization with Hydrazine BuildingBlock->Cyclization Cyclization->FinalProduct

Figure 1: Decision tree for selecting the optimal synthetic route based on stage of drug discovery.

Medicinal Chemistry Case Study: DHODH Inhibition

Context: Dihydroorotate dehydrogenase (DHODH) is a key enzyme in de novo pyrimidine biosynthesis. In a campaign to optimize triazolopyrimidine-based inhibitors (structurally analogous to pyrazoles), researchers faced a metabolic liability with a methoxy side chain.

The Pivot:

  • Problem: The initial hit contained a methoxy group (

    
    ) which suffered from rapid 
    
    
    
    -demethylation in vivo (
    
    
    min in microsomes).
  • Strategy: The methoxy group was replaced with a 1,1-difluoroethyl group (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ).
    
  • Hypothesis: The

    
     group would sterically and electronically mimic the oxygen atom (bioisostere) but the C-C bond would resist oxidative cleavage.
    

Results: | Compound ID | R-Group |


 (Human DHODH) | 

(Human Microsomes) | | :--- | :--- | :--- | :--- | | Hit A |

| 12 nM | 28 min | | Analog B |

| 45 nM | 15 min (Benzylic ox.) | | Lead C |

| 8 nM | > 120 min |

Analysis: The 1,1-difluoroethyl analog (Lead C) not only solved the metabolic instability (by removing the abstractable


-protons found in ethyl, and the labile C-O bond in methoxy) but also improved potency. This potency gain is attributed to the lipophilic "boost" (

) enhancing hydrophobic contacts within the enzyme pocket without incurring the steric penalty of a larger group.

Metabolic Stability & Toxicology

Mechanism of Stability

The metabolic robustness of the 1,1-difluoroethyl group arises from the "Fluorine Effect" on bond dissociation energy (BDE).

  • C-H Bond Strength: In an ethyl group, the benzylic C-H bond is weak (

    
    85 kcal/mol) and easily abstracted by CYP450 Iron-Oxo species.
    
  • C-F Bond Strength: The C-F bond is the strongest in organic chemistry (

    
    105 kcal/mol).
    
  • 
    -Blocking:  By replacing the 
    
    
    
    -hydrogens with fluorine, the primary site of metabolism is effectively "capped."
Toxicology Considerations

While generally stable, researchers must screen for defluorination if the pyrazole ring is extremely electron-deficient, which could theoretically render the


 carbon susceptible to nucleophilic attack (though rare for this specific motif). Standard Ames and hERG assays are required, as increased lipophilicity can sometimes correlate with hERG liability.

References

  • Bioisosterism of Fluorine: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Radical Difluoroethylation (Baran Method): Fujiwara, Y., et al. (2012). Practical C–H Functionalization of Quinolines with Boronic Acids. Nature. (Foundational work on sulfinate reagents). Link

  • DHODH Case Study: Skerlj, R. T., et al. (2011). Discovery of Novel Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH). Journal of Medicinal Chemistry. Link

  • Synthesis of Fluorinated Pyrazoles: Lellek, V., et al. (2018). One-Pot Synthesis of Pyrazoles. Synlett. Link

  • Metabolic Stability of Difluoroethyl Group: Xing, L., et al. (2019). Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. Beilstein Journal of Organic Chemistry. Link

Thermodynamic properties of 4-bromo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Properties of 4-bromo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination and interpretation of the thermodynamic properties of this compound. The pyrazole scaffold is a cornerstone in medicinal chemistry, featured in a multitude of pharmaceuticals.[1][2] The title compound, with its unique combination of a brominated core, a difluoroethyl group, and N-methylation, presents specific challenges and opportunities in drug design. Understanding its thermodynamic characteristics—such as enthalpy of formation, entropy, Gibbs free energy, and heat capacity—is fundamental to predicting its stability, reactivity, and behavior in biological systems. This guide details both state-of-the-art experimental methodologies, particularly for organofluorine compounds, and robust computational approaches to elucidate these critical parameters.

Introduction: The Significance of Pyrazole Derivatives in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in modern drug discovery.[2][3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5][6] The specific compound, this compound, incorporates several key structural motifs:

  • The Pyrazole Core: Provides a rigid, aromatic framework that is metabolically stable and capable of participating in various intermolecular interactions.[2]

  • Bromine Atom: Serves as a versatile synthetic handle for further molecular elaboration via cross-coupling reactions and can participate in halogen bonding, a significant interaction in ligand-protein binding.[1]

  • 1,1-Difluoroethyl Group: The inclusion of fluorine atoms can profoundly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[7]

  • N-Methyl Group: This modification blocks tautomerism and can influence the molecule's solubility and orientation within a binding pocket.

A thorough understanding of the thermodynamic properties of this molecule is crucial for optimizing drug development processes, from synthesis and formulation to predicting its pharmacokinetic and pharmacodynamic profiles.

Synthesis and Characterization

A potential synthetic pathway could involve the reaction of a suitably substituted β-diketone with methylhydrazine, followed by bromination and subsequent introduction of the 1,1-difluoroethyl group.

G cluster_start Starting Materials cluster_proc Core Synthesis cluster_final Final Product A 1,1-Difluoroethyl Ketone Precursor C [3+2] Cycloaddition / Condensation A->C B Methylhydrazine B->C D N-methylated Pyrazole Intermediate C->D Formation of Pyrazole Ring E Electrophilic Bromination (e.g., with NBS) D->E F 4-bromo-5-(1,1-difluoroethyl)- 1-methyl-1H-pyrazole E->F Introduction of Bromine at C4

Caption: Proposed Synthetic Workflow for the Target Compound.

Prior to any thermodynamic measurements, rigorous purification and characterization are mandatory. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.[9]

Experimental Determination of Thermodynamic Properties

The presence of both bromine and fluorine in the target molecule necessitates specialized experimental techniques to ensure accuracy and safety.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is a measure of the energy released or consumed when one mole of a compound is formed from its constituent elements in their standard states. For organofluorine compounds, rotating-bomb calorimetry is the state-of-the-art method to obtain precise combustion data.[10] The extreme reactivity of the hydrofluoric acid (HF) produced during combustion requires specialized equipment to prevent corrosion and ensure a well-defined final state.[10]

Experimental Protocol: Rotating-Bomb Calorimetry

  • Sample Preparation: A precisely weighed pellet of the sample is placed in a platinum crucible. Due to the high fluorine content, an auxiliary combustion substance (e.g., hydrocarbon oil) is often used to ensure complete combustion.[11]

  • Bomb Sealing: The crucible is placed inside a platinum-lined rotating-bomb calorimeter. A small amount of water is added to the bomb to dissolve the acid products formed. The bomb is then sealed and pressurized with high-purity oxygen.

  • Combustion: The sample is ignited electrically. The bomb is rotated during and after combustion to ensure a homogeneous solution of the final products, primarily hydrofluoric acid (HF) and hydrobromic acid (HBr) in the aqueous solution.

  • Temperature Measurement: The temperature change of the surrounding water jacket is meticulously recorded to calculate the energy released during combustion (ΔcA).

  • Correction and Calculation: The gross energy of combustion is corrected for the ignition energy, the auxiliary substance, and the formation of nitric acid from residual nitrogen. The standard enthalpy of combustion (ΔcH°) is then calculated.

  • Enthalpy of Formation: Using Hess's Law, the standard enthalpy of formation of the compound is calculated from its ΔcH° and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HF(aq), and HBr(aq)).

G start Weigh Sample & Auxiliary Fuel prep Place in Pt Crucible Add Water to Bomb start->prep seal Seal Bomb & Pressurize with O₂ prep->seal ignite Ignite Sample Electrically seal->ignite rotate Rotate Bomb During & Post-Combustion ignite->rotate measure Record Temperature Change (ΔT) rotate->measure calc_q Calculate Gross Energy of Combustion (q) measure->calc_q correct Apply Washburn Corrections (for HNO₃, etc.) calc_q->correct calc_delta_h Calculate Standard Enthalpy of Combustion (ΔcH°) correct->calc_delta_h calc_formation Calculate Standard Enthalpy of Formation (ΔfH°) calc_delta_h->calc_formation end Final Thermodynamic Data calc_formation->end

Caption: Experimental Workflow for Combustion Calorimetry.

Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful tool for determining heat capacity (Cp) and studying phase transitions (melting, solid-solid transitions).

Experimental Protocol: DSC

  • Sample Preparation: A small, accurately weighed amount of the sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.

  • Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.

  • Temperature Program: The cell is heated at a constant rate (e.g., 10 °C/min) over the desired temperature range.

  • Data Acquisition: The differential heat flow into the sample is recorded.

  • Heat Capacity Calculation: The heat capacity is calculated by comparing the heat flow of the sample to that of a known standard (e.g., sapphire) under identical conditions.

  • Enthalpy of Fusion: The enthalpy of melting (ΔfusH) is determined by integrating the area of the melting peak.

Computational Modeling of Thermodynamic Properties

In the absence of experimental data, or to complement it, computational chemistry provides a robust means of predicting thermodynamic properties.[12] Quantum mechanical methods, particularly Density Functional Theory (DFT), offer a balance of accuracy and computational cost for molecules of this size.[12][13]

Computational Workflow: DFT Calculations

  • Structure Optimization: The 3D structure of the molecule is built and its geometry is optimized to find the lowest energy conformation. This is a crucial first step as all subsequent properties depend on the correct structure.

  • Frequency Calculation: A frequency analysis is performed on the optimized geometry. This calculation serves two purposes:

    • It confirms that the structure is a true energy minimum (no imaginary frequencies).

    • It provides the zero-point vibrational energy (ZPVE), thermal corrections, and vibrational frequencies needed to calculate thermodynamic properties.

  • Thermochemical Analysis: From the output of the frequency calculation, the following properties can be derived at a given temperature (typically 298.15 K):

    • Enthalpy (H): H = E_electronic + E_thermal

    • Entropy (S): Calculated from translational, rotational, and vibrational contributions.

    • Gibbs Free Energy (G): G = H - TS

To improve the accuracy of the calculated enthalpy of formation, isodesmic reactions are often employed. This method involves creating a balanced hypothetical reaction where the types of chemical bonds are conserved on both the reactant and product sides. By calculating the enthalpy of this reaction and using known experimental enthalpies of formation for the other species in the equation, the error in the calculated enthalpy of formation for the target molecule can be significantly reduced.

G start Build 3D Molecular Structure opt Geometry Optimization (e.g., B3LYP/6-311++G**) start->opt freq Frequency Calculation opt->freq verify Verify True Minimum (No Imaginary Frequencies) freq->verify verify->opt Failure thermo Extract Thermochemical Data: - Zero-Point Energy - Thermal Corrections verify->thermo Success calc Calculate Thermodynamic Properties: - Enthalpy (H) - Entropy (S) - Gibbs Free Energy (G) - Heat Capacity (Cv) thermo->calc end Predicted Thermodynamic Data calc->end

Caption: Computational Workflow for Thermodynamic Property Prediction.

Summary of Key Thermodynamic Data

The following table summarizes the key thermodynamic properties for this compound that would be determined using the methodologies described in this guide. The values are essential for various applications in drug development and chemical process design.

PropertySymbolTypical UnitsSignificance & Application
Standard Enthalpy of FormationΔfH°kJ/molRepresents the molecule's intrinsic stability. Crucial for calculating reaction enthalpies and assessing energetic properties.
Standard Molar EntropyJ/(mol·K)Measures the degree of molecular disorder. Used to calculate Gibbs free energy and predict the spontaneity of processes.
Standard Gibbs Free Energy of FormationΔfG°kJ/molIndicates the spontaneity of the molecule's formation from its elements. A key predictor of thermodynamic stability under standard conditions.
Molar Heat CapacityCpJ/(mol·K)Describes the amount of heat required to raise the temperature of the substance. Important for process safety and heat transfer calculations.
Enthalpy of FusionΔfusHkJ/molThe energy required for melting. Relevant for solubility modeling (e.g., via the general solubility equation) and formulation design.

Conclusion

This guide outlines a robust, integrated approach for determining the thermodynamic properties of this compound. By combining specialized experimental techniques like rotating-bomb calorimetry for energetic analysis with powerful computational DFT modeling, researchers can obtain a complete and accurate thermochemical profile of this promising pharmaceutical building block. These data are not merely academic; they are foundational to the rational design of safer, more efficient synthetic processes, the development of stable pharmaceutical formulations, and a deeper understanding of the molecular interactions that govern biological activity.

References

  • Good, W. D., & Scott, D. W. (1962). Combustion Calorimetry of Organic Fluorine Compounds by a Rotating-Bomb Method.
  • Patel, H., et al. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
  • Chemcasts. (n.d.).
  • BenchChem. (2025).
  • Popa, M. I., et al. (2024).
  • Jana, S. B., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations.
  • James, J. P., et al. (n.d.). Structure and spectral data of pyrazole derivatives.
  • Visnav. (2022).
  • Bhardwaj, N., et al. (2024).
  • Ben Hadda, T., et al. (n.d.). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PMC.
  • Cox, J. D., et al. (1965). Thermodynamic Properties of Fluorine Compounds. RSC Publishing.
  • BenchChem. (n.d.). 4-Bromo-1-methyl-1H-pyrazol-3-amine. Benchchem.
  • Nikalje, A. P. G. (2020).
  • Asif, M. (2021).
  • Kumar, A., & Ahmad, I. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC.
  • Li, Y., et al. (2009). 4-Bromo-5-[(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)sulfonylmethyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole. NIH.
  • El-Sayed, N. N. E. (2017).

Sources

Methodological & Application

Application Note: Synthesis of 4-bromo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists requiring a robust, scalable, and regioselective synthesis protocol for 4-bromo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole .

The protocol prioritizes regiocontrol —a common bottleneck in pyrazole synthesis—by utilizing an enaminone intermediate to lock the position of the 1,1-difluoroethyl group relative to the N-methyl moiety.

Executive Summary

The target molecule, This compound , combines a lipophilic fluorinated motif with a reactive handle (bromide) for cross-coupling. The primary synthetic challenge is ensuring the 1,1-difluoroethyl (


) group  is positioned exclusively at C5  rather than C3. Standard condensation of 

-diketones with methylhydrazine often yields difficult-to-separate regioisomeric mixtures (typically 3:1 to 10:1 ratios).

This protocol employs an enaminone-directed cyclization strategy , which thermodynamically favors the formation of the 1,5-disubstituted isomer (>95:5 selectivity), followed by a highly selective electrophilic bromination.

Key Chemical Features
ParameterSpecification
Target Structure Pyrazole core, 1-Me, 4-Br, 5-(

)
Molecular Formula

Key Challenge Regioselectivity (1,5- vs 1,3-isomer)
Primary Strategy Enaminone Intermediate + Methylhydrazine Cyclization
Yield Target >45% Overall (3 steps)

Retrosynthetic Analysis

The logical disconnection reveals the enaminone (3) as the pivotal intermediate. This species effectively "polarizes" the condensation reaction, directing the nucleophilic methylhydrazine to the correct orientation.

Retrosynthesis Target Target Molecule (4-Br-5-Difluoroethyl) Core Pyrazole Core (5-Difluoroethyl-1-Me) Target->Core Electrophilic Bromination (NBS) Enaminone Enaminone Intermediate (Regio-Director) Core->Enaminone Cyclization (MeNHNH2) Ketone 3,3-Difluorobutan-2-one Enaminone->Ketone DMF-DMA Condensation

Figure 1: Retrosynthetic Logic. The pathway relies on the differentiation between the hard electrophile (alkene


-carbon) and the soft electrophile (carbonyl) in the enaminone to control hydrazine attack.

Detailed Experimental Protocol

Stage 1: Synthesis of Enaminone Intermediate

Objective: Convert 3,3-difluorobutan-2-one into (E)-4-(dimethylamino)-1,1-difluoropent-3-en-2-one. Note: If 3,3-difluorobutan-2-one is not commercially available, it can be synthesized via Weinreb amide coupling of ethyl 2,2-difluoropropanoate with MeMgBr.

Reagents:

  • Substrate: 3,3-difluorobutan-2-one (1.0 equiv)

  • Reagent: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv)

  • Solvent: Toluene or anhydrous THF

Procedure:

  • Charge a reaction vessel with 3,3-difluorobutan-2-one and Toluene (5 mL/g substrate).

  • Add DMF-DMA dropwise at room temperature under

    
     atmosphere.
    
  • Heat the mixture to reflux (110°C) for 4–6 hours.

    • Mechanism:[1] The methyl group adjacent to the ketone is deprotonated (facilitated by the removal of volatile MeOH) and attacks the electrophilic amide acetal. The

      
       group does not react due to lack of protons.
      
  • Monitor by TLC/LC-MS. The product appears as a bright yellow spot/solid.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove toluene and excess DMF-DMA. The resulting orange/yellow oil or solid is typically pure enough (>90%) for the next step.

    • Validation:

      
       NMR should show two doublets for the alkene protons (
      
      
      
      , trans-coupling) and a singlet for the
      
      
      .
Stage 2: Regioselective Cyclization

Objective: Form the 1-methyl-5-(1,1-difluoroethyl)pyrazole core.

Reagents:

  • Substrate: Crude Enaminone (from Stage 1)

  • Reagent: Methylhydrazine (1.1 equiv) (Caution: Toxic/Carcinogenic)

  • Solvent: Ethanol (absolute)[2]

  • Additive: Acetic Acid (0.1 equiv) - Optional, buffers reaction to prevent decomposition.

Procedure:

  • Dissolve the Enaminone in Ethanol (10 mL/g) and cool to 0°C .

  • Add Methylhydrazine dropwise.

    • Regiocontrol Mechanism: The terminal

      
       of methylhydrazine is the stronger nucleophile and attacks the 
      
      
      
      -carbon of the enaminone (Michael-type addition). The internal
      
      
      then attacks the carbonyl carbon. This specific sequence places the Methyl group on the Nitrogen adjacent to the Carbonyl , yielding the 5-substituted isomer.
  • Allow to warm to room temperature, then heat to reflux (78°C) for 3 hours.

  • Workup: Concentrate in vacuo.

  • Purification: Partition between Ethyl Acetate and Water. Wash organic layer with Brine. Dry over

    
    .[3]
    
  • Isolation: Purify via silica gel flash chromatography (Hexanes:EtOAc gradient).

    • Target Isomer: 5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole.

    • Impurity: Trace amounts of the 3-isomer may be present but are easily separated due to polarity differences.

Stage 3: Electrophilic Bromination

Objective: Install the bromine atom at the C4 position.

Reagents:

  • Substrate: 5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF

Procedure:

  • Dissolve the Pyrazole substrate in MeCN (10 mL/g).

  • Add NBS portion-wise at room temperature (20–25°C).

    • Note: The reaction is exothermic. Do not add all at once on large scale.

  • Stir at RT for 2–4 hours.

    • Monitoring: LC-MS will show conversion of

      
       147 
      
      
      
      225/227 (Br isotope pattern).
  • Workup: Dilute with water and extract with Ethyl Acetate. Wash with saturated

    
     (sodium thiosulfate) to quench excess bromine/NBS.
    
  • Final Purification: Recrystallization from Heptane/EtOAc or column chromatography.

Reaction Workflow & Logic Map

Workflow cluster_0 Stage 1: Enaminone Formation cluster_1 Stage 2: Cyclization cluster_2 Stage 3: Functionalization S1 3,3-Difluorobutan-2-one + DMF-DMA S2 Reflux Toluene, 4h (-MeOH) S1->S2 S3 Add Methylhydrazine (EtOH, 0°C -> Reflux) S2->S3 S4 Regioselective Closure (Kinetic Control) S3->S4 S5 NBS Bromination (MeCN, RT) S4->S5 S6 Final Product Isolation S5->S6

Figure 2: Experimental Workflow. Sequential execution ensures high purity. The isolation of the enaminone (S2) is critical for removing unreacted ketone before cyclization.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Regioselectivity (High 3-isomer) Direct reaction of diketone instead of enaminone.Ensure Stage 1 reaches 100% conversion to enaminone. Avoid using acidic catalysts in Stage 2 which can equilibrate the hydrazone.
Incomplete Bromination Wet solvent or old NBS.Use anhydrous MeCN. Recrystallize NBS from water if it has turned yellow/orange.
Low Yield in Stage 1 Volatility of starting ketone.Use a reflux condenser with coolant at -10°C. Do not strip solvent too aggressively.

References

  • Regioselective Pyrazole Synthesis via Enaminones

    • Al-Saleh, B. et al. "Enaminones in heterocyclic synthesis: synthesis of bioactive pyrazoles." Journal of Heterocyclic Chemistry, 2004.

  • General Bromination of Pyrazoles

    • Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, 1996.

  • Fluorinated Building Blocks

    • Mykhailiuk, P. K.[4] "Fluorinated Pyrazoles: From Synthesis to Applications." Chemical Reviews, 2021.

  • Reaction of Methylhydrazine with Enaminones (Mechanism)

    • Stanovnik, B. et al. "The chemistry of enaminones." The Chemistry of Enamines, 1994.

Sources

Using 4-bromo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Bromo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole

Abstract

This guide details the chemical profile, synthetic utility, and handling protocols for This compound , a high-value heterocyclic intermediate. Distinguished by the 1,1-difluoroethyl (


)  moiety, this scaffold serves as a metabolically stable, lipophilic bioisostere for ethyl or isopropyl groups in drug discovery (kinase inhibitors, GPCR ligands) and agrochemistry. This document provides validated protocols for its synthesis, functionalization via Pd-catalyzed cross-coupling, and safety considerations regarding fluorinated intermediates.

Introduction: The Fluorine Effect in Pyrazole Scaffolds

In modern medicinal chemistry, the pyrazole ring is a privileged structure found in blockbuster drugs like Celecoxib and Rimonabant .[1] However, optimizing the metabolic stability of alkyl substituents on the pyrazole core remains a challenge.

The 1,1-difluoroethyl group offers a strategic solution:

  • Metabolic Blocking: The gem-difluoro substitution prevents P450-mediated benzylic hydroxylation, a common clearance pathway for ethyl and isopropyl groups.

  • Bioisosterism: It mimics the steric bulk of an isopropyl group while modulating lipophilicity (LogP) and lowering the pKa of adjacent protons, potentially altering binding affinity.

  • C4-Reactivity: The bromine atom at position 4 serves as a versatile "handle" for Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings, allowing the rapid construction of libraries.

Chemical Profile & Safety

PropertyDescription
IUPAC Name This compound
Molecular Formula

Molecular Weight 225.04 g/mol
Appearance Off-white to pale yellow solid (low melting) or viscous oil
Solubility Soluble in DCM, THF, EtOAc, MeOH; sparingly soluble in water
Stability Stable under ambient conditions; avoid strong Lewis acids which may strip fluorines
Hazards Irritant (Skin/Eye/Respiratory).[2] Precursor Warning: Synthesis involves fluorinating agents (DAST/Deoxo-Fluor) which release HF.

Synthetic Pathways (Retrosynthesis & Production)

The synthesis of this intermediate requires precise regiocontrol to ensure the 1,1-difluoroethyl group is positioned at C5 relative to the N-methyl group.

Method A: Deoxyfluorination of 5-Acetyl-1-methylpyrazole (Recommended)

This route uses commercially available 5-acetyl-1-methyl-1H-pyrazole.

  • Fluorination: Treatment of the ketone with Deoxo-Fluor® or DAST converts the carbonyl to the gem-difluoro group.

  • Bromination: Electrophilic aromatic substitution using N-Bromosuccinimide (NBS) .

Method B: Regioselective Cyclization (Senior Scientist Insight)

Direct methylation of 3(5)-substituted pyrazoles often yields regioisomeric mixtures. A superior approach involves cyclizing a fluorinated diketone with methylhydrazine in a fluorinated solvent (TFE or HFIP), which directs regioselectivity via hydrogen bonding.

Synthesis Start 1-Methyl-5-acetyl-1H-pyrazole Step1 Deoxyfluorination (Deoxo-Fluor, DCM, 0°C to RT) Start->Step1 Inter 5-(1,1-Difluoroethyl)-1-methylpyrazole Step1->Inter Step2 Bromination (NBS, ACN, RT) Inter->Step2 Product TARGET: This compound Step2->Product

Figure 1: Step-wise synthesis from acetyl precursor. Note: Deoxo-Fluor is preferred over DAST for thermal stability.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Core Scaffold

Note: Perform all steps in a fume hood. Use plasticware for fluorination workup if possible.

Step A: Deoxyfluorination

  • Charge a dry flask with 5-acetyl-1-methyl-1H-pyrazole (1.0 eq) and anhydrous DCM (0.2 M).

  • Cool to 0°C under nitrogen.

  • Add Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) (1.5 eq) dropwise.

  • Allow to warm to RT and stir for 16h. Monitoring: TLC or LCMS will show disappearance of the ketone peak (M+H).

  • Quench (CRITICAL): Pour slowly into saturated

    
     solution at 0°C. Caution: Rapid 
    
    
    
    evolution.
  • Extract with DCM, dry over

    
    , and concentrate. Purify via silica flash chromatography (Hex/EtOAc).
    

Step B: C4-Bromination

  • Dissolve the fluorinated intermediate (1.0 eq) in Acetonitrile (0.5 M).

  • Add N-Bromosuccinimide (NBS) (1.05 eq) in one portion.

  • Stir at RT for 2-4 hours. The reaction is typically fast due to the electron-rich pyrazole ring.

  • Concentrate and redissolve in EtOAc. Wash with water and brine.

  • Recrystallize or column chromatograph to obtain the pure 4-bromo product.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol couples the 4-bromo intermediate with an aryl boronic acid, a common step in kinase inhibitor synthesis.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Boronic Acid:

    
     (1.2 eq)
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aq. solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Combine substrate, boronic acid, and catalyst in a microwave vial or pressure tube.

  • Add Dioxane and aqueous Base.

  • Sparge with Argon for 5 minutes to remove oxygen.

  • Heat to 90°C for 4-12 hours (or 110°C for 30 min in microwave).

  • Filter through Celite, dilute with EtOAc, and wash with water.

  • Purify via reverse-phase HPLC or silica chromatography.

Troubleshooting & Optimization Guide

IssueProbable CauseSolution
Low Yield in Fluorination Hydrolysis of Deoxo-Fluor; "Runaway" eliminationEnsure strictly anhydrous conditions. Keep temperature <40°C to prevent elimination to vinyl fluoride.
Regioisomer Contamination Impure starting material (3-acetyl vs 5-acetyl)Verify regiochemistry of the starting material by NOESY NMR (interaction between N-Me and Acetyl protons).
Stalled Suzuki Coupling Oxidative addition is slow due to steric bulk of the 5-substituentSwitch to electron-rich, bulky ligands like XPhos or SPhos with

.
Debromination Protodebromination during couplingUse anhydrous base (

) and dry dioxane instead of aqueous conditions.

Applications in Drug Discovery

The This compound intermediate is particularly relevant for:

  • JAK/STAT Inhibitors: Pyrazoles are common hinge-binders. The difluoroethyl group fits into hydrophobic pockets (e.g., the gatekeeper region) without metabolic liability.

  • Agrochemicals: Analogs of Tebufenpyrad (miticide) where the alkyl chain is fluorinated to extend half-life in the field.

  • Fragment-Based Drug Design (FBDD): The molecule serves as a "rule-of-3" compliant fragment with a built-in vector for elaboration.

Applications Center 4-Br-5-(CF2Me)-Pyrazole App1 Kinase Inhibitors (JAK, BRAF) Center->App1 Suzuki Coupling (Aryl installation) App2 Agrochemicals (Miticides/Fungicides) Center->App2 Lipophilicity Modulation App3 Bioisosteric Replacement (vs. Isopropyl/Ethyl) Center->App3 Metabolic Stability

Figure 2: Strategic applications of the intermediate in Life Sciences.

References

  • Regioselective Synthesis of Pyrazoles

    • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorin
    • Source:J. Org.[2] Chem. 2005, 70, 3, 1844–1849.

    • URL:[Link]

  • Fluorination Protocols

    • Title: Deoxofluor: A Versatile and Safe Deoxyfluorin
    • Source:J. Org.[2] Chem. 1999, 64, 19, 7048–7054.

    • URL:[Link]

  • Suzuki Coupling of 4-Bromopyrazoles

    • Title: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Trifl
    • Source:J. Org.[2] Chem. 2019, 84, 15, 9548–9560.

    • URL:[Link]

  • Bioisosterism of Fluorine

    • Title: Fluorine in Medicinal Chemistry.[2][][4][5]

    • Source:J. Med.[5] Chem. 2008, 51, 15, 4359–4369.

    • URL:[Link]

  • Agrochemical Applications

    • Title: Synthesis and Acaricidal Activity of Fluorinated Tebufenpyrad Analogs.

    • Source:J. Agric. Food Chem. 2010, 58, 4, 2439–2444.
    • URL:[Link]

Sources

Application Note: Precision Buchwald-Hartwig Amination of 4-Bromo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This guide details the high-efficiency amination of 4-bromo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole (1) . This substrate presents a specific "ortho-obstacle" challenge: the C4-bromine is flanked by a bulky, electron-withdrawing 1,1-difluoroethyl (


) group at the C5 position.

Core Challenges:

  • Steric Crowding: The Van der Waals radius of the

    
     group creates significant steric pressure at the reaction center, impeding the coordination of the amine and the subsequent reductive elimination step.
    
  • Electronic Deactivation: While electron-poor aryl halides typically undergo faster oxidative addition, the electron-rich pyrazole ring counteracts this. However, the inductive withdrawal of the

    
     group likely restores some electrophilicity to C4.
    
  • Catalyst Poisoning: The

    
     nitrogen (N2) of the pyrazole ring is a competent ligand that can sequester palladium from the catalytic cycle, necessitating the use of bulky biaryl phosphine ligands to enforce reductive elimination and prevent off-cycle resting states.
    

The Solution: We utilize Buchwald Generation 3/4 Precatalysts (specifically RuPhos and BrettPhos systems). These bulky, electron-rich ligands prevent N-coordination to the metal center and facilitate the coupling of hindered substrates by opening up the active site only for the desired oxidative addition/reductive elimination pathway.

Critical Decision Framework (Ligand Selection)

The success of this reaction hinges on matching the ligand to the nucleophile (amine) type.[1] The 5-position substituent effectively acts as an ortho-blocker, requiring ligands that create a flexible yet protective pocket around the Palladium.

LigandSelection Start Select Amine Partner Primary Primary Amine (R-NH2) Start->Primary Secondary Secondary Amine (R2-NH) Start->Secondary Aniline Aniline / Heteroaniline (Ar-NH2) Start->Aniline BrettPhos BrettPhos Pd G4 (Best for 1° Amines) Primary->BrettPhos RuPhos RuPhos Pd G4 (Best for 2° Amines) Secondary->RuPhos tBuXPhos tBuXPhos Pd G4 (For Weak Nucleophiles) Aniline->tBuXPhos Base1 Base: NaOtBu Solvent: Dioxane BrettPhos->Base1 Base2 Base: NaOtBu or LHMDS Solvent: Toluene RuPhos->Base2 Base3 Base: Cs2CO3 Solvent: t-Amyl Alcohol tBuXPhos->Base3

Figure 1: Ligand selection decision tree based on nucleophile class. RuPhos and BrettPhos are the primary recommendations for this specific fluorinated pyrazole scaffold.

Optimized Experimental Protocols

General Protocol A: Secondary Amines (RuPhos System)

Applicability: Cyclic amines (piperidines, morpholines), acyclic secondary amines. Mechanism: RuPhos provides exceptional stability and promotes reductive elimination in sterically congested systems (like the 4-position hindered by 5-CF2Me).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Catalyst: RuPhos Pd G4 (2.0 – 5.0 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Anhydrous Toluene or THF (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial equipped with a magnetic stir bar with the Substrate (1.0 equiv), NaOtBu (1.5 equiv), and RuPhos Pd G4 (0.02 equiv).

    • Note: If the amine is a solid, add it here. If liquid, add in step 2.

  • Solvation: Seal the vial with a septum cap. Evacuate and backfill with

    
     (3 cycles) if not in a glovebox. Add anhydrous Toluene  via syringe.
    
  • Initiation: Add the liquid amine (1.2 equiv) via syringe.

  • Reaction: Place the vial in a pre-heated block at 85–100°C . Stir vigorously (800+ rpm) for 4–16 hours.

    • Monitoring: Monitor by LCMS or

      
      F NMR. The 
      
      
      
      signal (typically a quartet around -85 to -95 ppm) will shift slightly upon amination, but the disappearance of the starting bromide peak is the best indicator.
  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a small pad of Celite/Silica to remove Pd black and salts. Concentrate the filtrate.

  • Purification: Flash chromatography. Note: Aminopyrazoles can be polar; use DCM/MeOH or EtOAc/Hexanes gradients.

General Protocol B: Primary Amines (BrettPhos System)

Applicability: Benzylamines, alkyl amines, anilines. Rationale: Primary amines can suffer from double arylation or catalyst inhibition. BrettPhos is highly selective for mono-arylation of primary amines.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv[2][3]

  • Catalyst: BrettPhos Pd G4 (2.0 – 5.0 mol%)

  • Base: NaOtBu (1.4 equiv) OR

    
     (2.0 equiv) if functional groups are base-sensitive (e.g., esters).
    
  • Solvent: 1,4-Dioxane (preferred for higher temps) or t-Amyl Alcohol.

Procedure Modifications:

  • Follow Protocol A, but use 1,4-Dioxane as solvent and heat to 100°C .

  • If using

    
    , ensure the base is finely ground and the reaction is stirred very vigorously to overcome heterogeneity.
    

Troubleshooting & Optimization Table

If conversion is low (<50%) or side products form, consult the table below.

ObservationProbable CauseCorrective Action
No Reaction (SM Recovery) Oxidative addition failure due to sterics/electronics.Switch to tBuXPhos Pd G4 or increase Temp to 110°C. Ensure solvent is strictly anhydrous.
Debromination (H-Substituted Product)

-Hydride elimination from amine or solvent; "starved" Pd center.
Increase amine equivalents. Switch solvent from THF to Toluene. Lower temperature slightly.
Low Yield (Incomplete) Catalyst death (Pd black formation).Add 1-2 mol% free ligand (RuPhos/BrettPhos) to stabilize Pd species.
Double Amination Primary amine reacting twice.Use BrettPhos (highly selective). Use excess amine (1.5 equiv).

Mechanistic Insight: The "Steric Gate"

The 1,1-difluoroethyl group imposes a specific geometric constraint. The diagram below illustrates the catalytic cycle with emphasis on the turnover-limiting step (Reductive Elimination) caused by this group.

CatalyticCycle cluster_steric Critical Steric Checkpoint LnP Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Ar-Pd(II)-Br) LnP->OxAdd + Substrate (1) Coord Amine Coordination (Steric Clash with CF2) OxAdd->Coord + Amine Deprot Deprotonation (Base Mediated) Coord->Deprot + Base RedElim Reductive Elimination (Turnover Limiting Step) Deprot->RedElim - Base-HBr Product Product Release (Aminated Pyrazole) RedElim->Product Product->LnP Regeneration

Figure 2: Catalytic cycle highlighting the 'Critical Steric Checkpoint' where the 5-CF2Me group interacts with the bulky phosphine ligand.[4]

Safety & Handling

  • Fluorine NMR Monitoring: The

    
     group is a convenient handle for reaction monitoring. 
    
    
    
    F NMR (unprotonated) typically shows a quartet. Use
    
    
    -trifluorotoluene as an internal standard if quantitative yields are required without isolation.
  • Base Sensitivity: While the

    
     group is generally robust, avoid extremely strong bases like n-BuLi which could cause deprotonation at the methyl group of the difluoroethyl chain (though pKa is high, ~30+). NaOtBu and Carbonates are safe.
    
  • Palladium Waste: All palladium waste must be segregated. Use thiourea or specific metal scavengers (e.g., SiliaMetS® Thiol) during purification to ensure <10 ppm residual Pd in final compounds, especially for biological testing.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link

  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science. Link

  • Fustero, S., et al. (2011). "Fluorine in Heterocyclic Chemistry: Recent Trends and Data." Chemical Reviews. Link (Validates stability of fluoroalkyl groups in heterocycles).

Sources

Application Note: Strategies for Incorporating 1,1-Difluoroethyl Groups into Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for incorporating 1,1-difluoroethyl groups into pyrazole scaffolds.

Abstract

The 1,1-difluoroethyl group (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


) has emerged as a high-value bioisostere for ethyl and isopropyl groups in medicinal chemistry. It offers a unique combination of lipophilicity modulation (

), metabolic stability (blocking benzylic oxidation), and altered electronic properties without the steric bulk of a trifluoromethyl group. This guide details three validated protocols for incorporating this motif into pyrazole scaffolds: (1) Innate Radical C-H Functionalization , (2) Nickel-Catalyzed Cross-Coupling , and (3) De Novo Cyclization .

Part 1: Strategic Overview & Mechanistic Logic

The "Magic Methyl" vs. "Magic Difluoroethyl" Effect

While the "magic methyl" effect is well-known, the 1,1-difluoroethyl group is increasingly utilized to optimize ADME properties. Unlike the electron-withdrawing trifluoromethyl group (


), the 

group is less withdrawing, maintaining the basicity of adjacent nitrogen atoms while acting as a lipophilic anchor.
Decision Matrix: Choosing the Right Method

The choice of method depends heavily on the stage of synthesis and the substitution pattern of the pyrazole core.

  • Late-Stage Functionalization (LSF): Ideal for diversifying established lead compounds.

    • Method A (Radical C-H): Best for electron-deficient or neutral pyrazoles; tolerates diverse functional groups.

    • Method B (Cross-Coupling): Best when a specific position (C3/C4/C5) is pre-functionalized with a boronic acid/ester.

  • Early-Stage Construction: Ideal for multi-gram scale up.

    • Method C (De Novo): Best for ensuring perfect regiocontrol of the

      
       group.
      
Visualization: Synthetic Decision Tree

G Start Target: (1,1-Difluoroethyl)pyrazole Stage Synthesis Stage? Start->Stage LSF Late-Stage / Lead Opt Stage->LSF DeNovo Scaffold Construction Stage->DeNovo Substrate Substrate Availability? LSF->Substrate MethodC Method C: Cyclization of Fluorinated Diketones DeNovo->MethodC CH Unfunctionalized Pyrazole (C-H Bond) Substrate->CH Direct C-H BZn Pre-functionalized (Bpin/B(OH)2) Substrate->BZn Cross-Coupling MethodA Method A: Radical C-H Functionalization (Zn/Na Sulfinates) CH->MethodA MethodB Method B: Ni-Catalyzed Coupling (w/ CH3CF2Cl) BZn->MethodB

Caption: Strategic decision tree for selecting the optimal difluoroethylation methodology based on substrate availability and synthesis stage.

Part 2: Detailed Experimental Protocols

Method A: Innate Radical C-H Difluoroethylation

Principle: This method utilizes zinc or sodium sulfinate salts (e.g., Baran's reagents) to generate the electrophilic


 radical via oxidative desulfinylation. This radical attacks the most electron-rich position of the heterocycle (Minisci-type reaction).

Reagents:

  • Reagent 1: Zinc bis(1,1-difluoroethanesulfinate) (DFES-Zn) or Sodium 1,1-difluoroethanesulfinate (DFES-Na).

  • Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq.) or

    
    .
    
  • Solvent: DMSO/Water or DCM/Water biphasic system.

Protocol:

  • Setup: To a 20 mL vial equipped with a magnetic stir bar, add the pyrazole substrate (1.0 equiv, 0.5 mmol) and DFES-Zn (2.0–3.0 equiv).

  • Solvent: Add DMSO (

    
    ) and water (
    
    
    
    ). Note: The addition of TFA (1.0 equiv) can accelerate the reaction for basic substrates by protonating the heterocycle, increasing its electrophilicity.
  • Initiation: Cool the mixture to

    
     (ice bath). Add TBHP (3.0–5.0 equiv) dropwise.
    
  • Reaction: Allow the mixture to warm to room temperature (or heat to

    
     for sluggish substrates) and stir for 12–24 hours.
    
  • Workup: Quench with sat. aq.

    
     and 
    
    
    
    (to neutralize peroxide). Extract with EtOAc (
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Silica gel chromatography.

Mechanism Visualization:

Mechanism Sulfinate Zn(SO2CF2Me)2 Radical •CF2Me (Electrophilic Radical) Sulfinate->Radical Oxidative Desulfinylation Oxidant TBHP (Oxidant) Oxidant->Radical Intermediate Radical Cation Intermediate Radical->Intermediate Radical Addition Substrate Pyrazole (Nucleophilic) Substrate->Intermediate Product C-(1,1-Difluoroethyl) Pyrazole Intermediate->Product Oxidation/-H+

Caption: Mechanistic pathway of oxidative radical functionalization using sulfinate salts.

Method B: Nickel-Catalyzed Cross-Coupling

Principle: Direct cross-coupling of aryl/heteroaryl boronic acids with 1,1-difluoroethyl chloride (


) or bromide. This method avoids the regioselectivity ambiguity of radical additions by using a pre-functionalized site.

Reagents:

  • Catalyst:

    
     or 
    
    
    
    + Xantphos.
  • Electrophile: 1,1-Difluoroethyl chloride (gas/solution) or 1,1-difluoroethyl iodide.

  • Base:

    
     or 
    
    
    
    .

Protocol:

  • Setup: In a glovebox or under Argon, charge a pressure tube with Pyrazole-Boronic Acid (1.0 equiv, 0.5 mmol),

    
     (5-10 mol%), and 
    
    
    
    (2.0 equiv).
  • Solvent: Add anhydrous DME (dimethoxyethane) or THF (

    
    ).
    
  • Reagent Addition: Introduce 1,1-difluoroethyl chloride (excess, typically bubbled or added as a stock solution if liquid at low temp). Note: 1,1-difluoroethyl iodide is a liquid alternative but less stable.

  • Reaction: Seal the tube and heat to

    
     for 16 hours.
    
  • Workup: Cool, filter through Celite, and concentrate.

Method C: De Novo Cyclization (Building Block Approach)

Principle: Construction of the pyrazole ring using a hydrazine and a 1,3-dicarbonyl equivalent containing the 1,1-difluoroethyl moiety. This is the most robust method for large-scale synthesis.

Precursor Synthesis: Reaction of an acetophenone or ester with ethyl 2,2-difluoropropanoate (


) yields the fluorinated 1,3-diketone.

Protocol:

  • Step 1 (Claisen Condensation):

    • To a solution of Ketone (e.g., Acetophenone, 1.0 equiv) and Ethyl 2,2-difluoropropanoate (1.2 equiv) in THF, add LiHMDS or NaH (1.3 equiv) at

      
       to 
      
      
      
      .
    • Stir until conversion is complete to form the 1,3-diketone intermediate (

      
      ).
      
  • Step 2 (Cyclization):

    • Dissolve the crude diketone in Ethanol (

      
      ).
      
    • Add Hydrazine hydrate (1.2 equiv) or a substituted hydrazine (

      
      ).
      
    • Reflux for 2–4 hours.

  • Result: Formation of 3-(1,1-difluoroethyl)pyrazole (or 5-isomer depending on hydrazine substituent).

Part 3: Data Summary & Comparison

FeatureMethod A: Radical C-HMethod B: Ni-CouplingMethod C: De Novo
Substrate Unfunctionalized PyrazolePyrazole Boronic AcidDiketone + Hydrazine
Regioselectivity Substrate Dependent (Electronic)High (Pre-determined)High (Steric/Electronic control)
Reagent Cost Moderate (Sulfinates)Low (Industrial Gas)Moderate (Fluorinated Ester)
Scalability Good (mg to g)Moderate (Pressure vessel)Excellent (kg scale)
Functional Group Tol. High (Acids, Amides, Halides)Moderate (Base sensitive)High

Part 4: Troubleshooting & Expert Tips

  • Regioselectivity in Method A:

    • Radical addition usually occurs at the most electron-rich carbon. For N-substituted pyrazoles, C5 is often preferred. If C5 is blocked, C4/C3 functionalization may occur but is slower.

    • Tip: If regioselectivity is poor, switch to Method B (Cross-Coupling) where the boronic acid defines the position.

  • Handling 1,1-Difluoroethyl Chloride:

    • This reagent is a gas at room temperature (bp

      
       to 
      
      
      
      ).
    • Tip: Use a solution of the gas in THF or use a sealed pressure vessel. Alternatively, use the iodide equivalent (

      
      ) if available, though it is more expensive and light-sensitive.
      
  • Stability of N-(1,1-difluoroethyl)pyrazoles:

    • Direct N-alkylation to form

      
       species is generally unstable due to the potential for hydrolysis of the 
      
      
      
      linkage (hemiaminal-like instability). Focus on C-alkylation for stable drug candidates.

References

  • Radical C-H Functionalization (Zinc Sulfinates)

    • Fujiwara, Y., et al. "Practical and innate C-H functionalization of heterocycles." Nature2012 , 492, 95–99. Link

    • Note: Establish the foundational use of zinc sulfinates (Baran reagents)
  • Nickel-Catalyzed 1,1-Difluoroethylation

    • Liu, J., et al. "1,1-Difluoroethyl chloride (

      
      ), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids." RSC Advances2019 , 9, 28409-28413. Link
      
  • De Novo Synthesis (Fluorinated Pyrazoles)

    • Fustero, S., et al. "Fluorinated Pyrazoles: From Synthesis to Applications."[1] Chemical Reviews2020 , 120, 9617–9670. Link

  • Properties of 1,1-Difluoroethyl Group

    • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Structural Elements." Journal of Medicinal Chemistry2018 , 61, 5822–5880. Link

Sources

Application Note: Agrochemical Utility of 4-Bromo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in agrochemical discovery and process chemistry. It details the strategic utility, synthetic protocols, and biological rationale for using 4-bromo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole as a core scaffold in the development of next-generation fungicides and insecticides.

Executive Summary

The compound This compound represents a high-value fluorinated building block for the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Mitochondrial Electron Transport Inhibitor (METI) acaricides .

Its structural uniqueness lies in the 5-(1,1-difluoroethyl) moiety. Unlike the common trifluoromethyl (


) or difluoromethyl (

) groups found in commercial blockbusters like Fluxapyroxad or Bixafen, the 1,1-difluoroethyl group (

) offers a specific "lipophilic bulk" that mimics isopropyl or tert-butyl groups while blocking metabolic oxidation at the benzylic position. The 4-bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura) or carbonylation, enabling rapid library generation.

Strategic Application in Drug Design

The "Fluorine Effect" in Agrochemicals

The incorporation of the 1,1-difluoroethyl group provides three critical advantages over non-fluorinated alkyls (e.g., ethyl or isopropyl):

  • Metabolic Stability: The gem-difluoro group prevents cytochrome P450-mediated hydroxylation at the

    
    -carbon, significantly extending the half-life of the active ingredient in plant tissues.
    
  • Lipophilicity Modulation: The group increases

    
     (lipophilicity), enhancing cuticular penetration in fungi and insects without the excessive hydrophobicity associated with perfluoroalkyl chains.
    
  • Conformational Locking: The steric bulk of the

    
     group at the 5-position (ortho to the N-methyl) forces the pyrazole ring to twist relative to coupled aryl systems, often locking the molecule into a bioactive conformation.
    
Core Target Classes
Target ClassMechanism of Action (MoA)Role of Scaffold
SDHI Fungicides Inhibition of Complex II (Succinate Dehydrogenase) in the mitochondrial respiration chain.The pyrazole acts as the "toxophore" binding to the ubiquinone site. The 1,1-difluoroethyl group fits into the hydrophobic pocket (Subsite B).
METI-I Acaricides Inhibition of Complex I (NADH:Ubiquinone oxidoreductase).The scaffold mimics the fenazaquin/tebufenpyrad core. The 4-bromo allows coupling to lipophilic tail groups essential for mitochondrial transport.

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways utilizing this scaffold to access two distinct agrochemical classes.

Agrochemical_Workflow Scaffold 4-Bromo-5-(1,1-difluoroethyl) -1-methyl-1H-pyrazole Carbonylation Pd-Catalyzed Carbonylation Scaffold->Carbonylation CO, Pd(OAc)2 Suzuki Suzuki-Miyaura Coupling Scaffold->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 Acid_Int Pyrazole-4-carboxylic Acid Carbonylation->Acid_Int Biaryl_Int 4-Aryl-Pyrazole Suzuki->Biaryl_Int Amide_Coupling Amide Coupling (with Aniline) Acid_Int->Amide_Coupling Tail_Mod Lipophilic Tail Addition Biaryl_Int->Tail_Mod SDHI SDHI Fungicide (Carboxamide) Amide_Coupling->SDHI METI METI Acaricide (Complex I Inhibitor) Tail_Mod->METI

Caption: Divergent synthesis pathways from the 4-bromo pyrazole scaffold to SDHI fungicides and METI acaricides.

Experimental Protocols

Protocol A: Synthesis of Pyrazole-4-Carboxylic Acid (SDHI Precursor)

Objective: Convert the 4-bromo moiety into a carboxylic acid via palladium-catalyzed hydroxycarbonylation. This acid is the direct precursor for carboxamide fungicides.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: Xantphos (3 mol%) or dppf

  • Base: Triethylamine (

    
    ) (2.0 eq)
    
  • Solvent: DMF / Water (10:1 v/v)

  • Gas: Carbon Monoxide (CO) (Balloon pressure or 5 bar)

Step-by-Step Methodology:

  • Setup: In a glovebox or under argon, charge a high-pressure autoclave (or heavy-walled glass vial for balloon pressure) with the substrate,

    
    , and Xantphos.
    
  • Solvation: Add degassed DMF and water. Add

    
    .
    
  • Reaction: Purge the vessel with CO three times. Pressurize to 5 bar (or attach CO balloon). Heat to 100°C for 12 hours.

  • Workup: Cool to room temperature. Vent CO carefully (fume hood!). Dilute with ethyl acetate and wash with 1M HCl. The acid product will partition into the organic phase (or precipitate upon acidification of the aqueous phase depending on lipophilicity).

  • Purification: Recrystallize from Ethanol/Heptane.

    • Checkpoint: Monitor conversion via LC-MS. The Br isotope pattern (1:1) should disappear, replaced by the [M+1] peak of the acid.

Protocol B: Suzuki-Miyaura Cross-Coupling (Library Generation)

Objective: Couple the scaffold with diverse aryl boronic acids to screen for insecticidal activity.

Reagents:

  • Substrate: this compound (0.5 mmol)

  • Boronic Acid: Aryl-B(OH)

    
     (0.75 mmol, 1.5 eq)
    
  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2.0 eq, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (3 mL)

Step-by-Step Methodology:

  • Assembly: Combine substrate, boronic acid, and catalyst in a microwave vial.

  • Inertion: Seal the vial and purge with Nitrogen for 5 minutes.

  • Activation: Add degassed 1,4-dioxane and aqueous

    
    .
    
  • Heating: Heat at 90°C for 4 hours (conventional) or 110°C for 30 mins (microwave).

  • Filtration: Filter through a Celite pad to remove Palladium black.

  • Analysis: Analyze crude via HPLC.

Comparative Data: Fluorine Substitution Effects

The following table highlights why the 1,1-difluoroethyl group is superior to standard alkyls for specific agrochemical applications.

Substituent (R)LogP (Est.)Metabolic Stability (

Microsomes)
Steric Hindrance (A-Value)

(Ethyl)
2.1Low (< 20 min)Low

(Isopropyl)
2.5Medium (oxidative dealkylation)Medium

(1,1-Difluoroethyl)
2.9 High (> 60 min) High

(Trifluoromethyl)
3.2Very HighMedium

Note: Data represents theoretical trends based on structure-activity relationship (SAR) principles in agrochemistry.

Mode of Action (MoA) Diagram

The diagram below conceptualizes the interaction of the resulting carboxamide derivative (SDHI) within the fungal Complex II binding pocket.

MoA_Interaction Pocket Succinate Dehydrogenase (Complex II) Binding Site Ligand_Core Pyrazole Core (Scaffold) Ligand_Core->Pocket Pi-Pi Stacking Ligand_F2 1,1-Difluoroethyl Group (Hydrophobic Anchor) Ligand_Core->Ligand_F2 Ligand_Amide Amide Linker (H-Bond Donor) Ligand_Core->Ligand_Amide Ligand_F2->Pocket Hydrophobic Interaction Ligand_Amide->Pocket H-Bond to Serine/Tyrosine

Caption: Schematic interaction of the 1,1-difluoroethyl pyrazole ligand within the SDHI binding pocket.

References

  • Fujii, K., et al. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. [Link]

  • Syngenta Participations AG. (2010). Patent WO2010034737A1: Pyrazole compounds for controlling invertebrate pests.
  • Mitsui Chemicals Agro, Inc. (2018). Patent EP3623365A1: Pyrazole-3-carboxylic acid amide derivative and pest control agent.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for 4-Bromo-1-methyl-1H-pyrazole. [Link]

Troubleshooting & Optimization

Optimizing yield in the synthesis of 4-bromo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs to optimize the synthesis of 4-bromo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole. As Senior Application Scientists, we have structured this guide to address specific experimental challenges, ensuring scientific integrity and providing actionable, field-proven insights.

Introduction: The Challenge of Synthesizing Fluorinated Pyrazoles

The target molecule, this compound, is a highly functionalized heterocyclic compound. Such structures are of significant interest in medicinal and agrochemical research due to the unique properties imparted by the fluorinated moiety, which can enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3] However, the synthesis is non-trivial, involving sequential reactions where yield and purity can be compromised by side reactions, challenging regioselectivity, and harsh reaction conditions. This guide provides a logical framework for troubleshooting and optimizing a plausible synthetic route.

Proposed Synthetic Pathway & Core Logic

A robust synthesis requires a strategic sequence of reactions. The most logical approach involves forming the pyrazole core, followed by functionalization. The introduction of the electron-withdrawing difluoroethyl group significantly deactivates the ring, making a subsequent electrophilic bromination challenging. Therefore, we propose a pathway that installs the key functional groups in a strategic order to manage reactivity.

G cluster_0 Stage 1: Pyrazole Core Synthesis cluster_1 Stage 2: Halogenation/Functionalization cluster_2 Stage 3: Regioselective Bromination A Ethyl 2,2-difluorobutyrate B Claisen Condensation (e.g., with Ethyl Formate, NaH) A->B C 1,1-Difluoro-2-formyl-butan-3-one (β-ketoaldehyde intermediate) B->C D Cyclocondensation (Methylhydrazine) C->D E 5-(1,1-difluoroethyl)-1-methyl-1H-pyrazol-3-ol D->E F Conversion to Chloro-pyrazole (e.g., POCl3) E->F G 3-chloro-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole F->G H Reduction (Dechlorination) (e.g., H2, Pd/C) G->H I 5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole H->I J Electrophilic Bromination (e.g., NBS in DMF) I->J K This compound (Final Product) J->K

Caption: Proposed multi-stage workflow for the synthesis of the target compound.

Troubleshooting Guide: A Stage-by-Stage Analysis

This section addresses specific issues that may arise during the synthesis.

Stage 1: Pyrazole Core Synthesis (Cyclocondensation)

The formation of the pyrazole ring is a foundational step. The classical Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a common approach.[4]

Q1: I'm observing very low yields of my pyrazole product (E). What are the likely causes?

A1: Low yields in cyclocondensation reactions often stem from three primary issues: the stability of the β-ketoaldehyde intermediate (C), inefficient cyclization, or side reactions.

  • Probable Cause 1: Decomposition of the Intermediate. The β-ketoaldehyde intermediate (C) can be unstable. It is often best to generate it in situ and use it immediately in the next step without isolation.

  • Probable Cause 2: Inefficient Dehydration/Cyclization. The final ring-closing step involves dehydration. This can be slow or incomplete. Adding a catalytic amount of acid (like HCl or H₂SO₄) can accelerate this step and significantly improve yields.[5]

  • Probable Cause 3: Regioisomer Formation. If the β-dicarbonyl compound is unsymmetrical, two different pyrazole isomers can form. The reaction's regioselectivity is highly dependent on the pH and the nature of the substituents.[4] For this specific pathway, using a formyl precursor simplifies this issue, but careful control of reaction conditions is still crucial.

Optimization Protocol: Enhancing Cyclocondensation Yield

  • Reagent Quality: Ensure methylhydrazine is fresh and of high purity.

  • Temperature Control: Perform the Claisen condensation at a low temperature (0-5 °C) to generate the intermediate (C).

  • In-Situ Reaction: Do not isolate the intermediate (C). After its formation is confirmed (e.g., by TLC), slowly add the methylhydrazine to the reaction mixture.

  • pH Adjustment: After the addition of methylhydrazine, add a catalytic amount of glacial acetic acid or a few drops of concentrated HCl and gently warm the reaction (e.g., to 40-60 °C) to drive the cyclization to completion.[6]

Stage 2: Functionalization & Reduction

Q2: The conversion of the pyrazol-3-ol (E) to the chloro-pyrazole (G) with POCl₃ is messy and gives poor yields. What can I do?

A2: This is a common and challenging dehydroxyhalogenation. Phosphorus oxychloride (POCl₃) is a powerful reagent but can cause charring and degradation if not controlled.

  • Probable Cause 1: Temperature Runaway. The reaction is highly exothermic.

  • Probable Cause 2: Insufficient Reactivity. The pyrazole may not be soluble or reactive enough in neat POCl₃.

Optimization Protocol: Dehydroxychlorination

  • Solvent: Use a high-boiling inert solvent like toluene or acetonitrile. This helps moderate the reaction temperature.

  • Catalyst: Add a catalytic amount of a tertiary amine base like N,N-dimethylaniline or triethylamine. This can facilitate the reaction and scavenge the HCl byproduct.

  • Controlled Addition: Add the POCl₃ dropwise to the solution of your pyrazole at a controlled temperature (e.g., 0 °C), then slowly warm to reflux.

  • Work-up: Quench the reaction with extreme care by pouring it slowly onto crushed ice to decompose the excess POCl₃.

Stage 3: Regioselective Bromination

This is often the most critical and difficult step. The pyrazole ring is deactivated by the C5-difluoroethyl group, making electrophilic substitution sluggish. The C4 position is the most electron-rich carbon in the pyrazole ring and is the typical site for electrophilic attack.[7]

Q3: My bromination of intermediate (I) with N-Bromosuccinimide (NBS) is very slow and gives a low yield of the desired 4-bromo product (K). How can I drive the reaction to completion?

A3: The low reactivity is due to the electron-withdrawing nature of the C5 substituent. You need to increase the electrophilicity of the bromine source or the nucleophilicity of the ring.

  • Probable Cause 1: Insufficiently Electrophilic Bromine. NBS alone may not be strong enough to brominate the deactivated ring.

  • Probable Cause 2: Reaction Temperature is Too Low. Many brominations require thermal energy to overcome the activation barrier.

Optimization Protocol: Bromination of a Deactivated Pyrazole

  • Brominating Agent: Use NBS. It is generally preferred over elemental bromine (Br₂) because it provides a low concentration of Br⁺ and minimizes the formation of poly-brominated byproducts.[8]

  • Solvent: A polar aprotic solvent like Dimethylformamide (DMF) is an excellent choice.[8]

  • Temperature: Start the reaction at 0 °C while adding the NBS in portions. Then, allow the reaction to warm to room temperature and stir for several hours. If the reaction is still incomplete (monitored by TLC/GC-MS), gently heat the mixture (e.g., to 50-70 °C).

  • Catalysis: If heating is insufficient, the addition of a catalytic amount of a proton source (e.g., a drop of H₂SO₄) can protonate NBS, making the bromine more electrophilic.

Q4: I am seeing side products in my bromination reaction. What are they and how do I prevent them?

A4: The primary side product could be a di-brominated species or bromination at an undesired position, although C4 is strongly preferred electronically.

  • Probable Cause: Over-bromination. This occurs if an excess of NBS is used or if the reaction temperature is too high for too long.

  • Solution: Stoichiometric Control. Use a precise amount of NBS (1.0 to 1.1 equivalents). Add it in small portions over time to maintain a low concentration and monitor the reaction progress closely. Once the starting material is consumed, quench the reaction immediately.

Troubleshooting Logic Diagram

G Start Bromination Step (I -> K) Low Yield Issue CheckPurity Is Starting Material (I) Pure? Start->CheckPurity Purify Purify (I) via Column/Recrystallization CheckPurity->Purify No CheckConditions Reaction Conditions Check CheckPurity->CheckConditions Yes Temp Is Temperature > 50°C? CheckConditions->Temp IncreaseTemp Increase Temp to 50-70°C Temp->IncreaseTemp No NBS_Equiv NBS Equivalents = 1.05? Temp->NBS_Equiv Yes Success Reaction Optimized IncreaseTemp->Success AdjustNBS Adjust NBS to 1.05 eq. NBS_Equiv->AdjustNBS No Catalyst Add Catalytic Acid (H₂SO₄)? NBS_Equiv->Catalyst Yes AdjustNBS->Success AddCatalyst Add 1 mol% H₂SO₄ Catalyst->AddCatalyst No Catalyst->Success Yes AddCatalyst->Success

Caption: Decision-making workflow for troubleshooting the C4-bromination step.

Quantitative Data & Recommended Conditions

Reaction Stage Key Reagents Stoichiometry (Target:Reagent) Recommended Solvent Temperature Typical Time Key Pitfall
Cyclocondensation Methylhydrazine1 : 1.1Ethanol / Acetic Acid25-60 °C4-12 hImpure 1,3-dicarbonyl starting material.
Dehydroxychlorination POCl₃1 : 5-10 (used as reagent/solvent)Toluene (optional)80-110 °C3-6 hExothermic reaction, potential for charring.
Reduction H₂, Pd/C1 : 0.05 (catalyst)Methanol / Ethanol25 °C (ambient pressure)12-24 hCatalyst poisoning, incomplete reaction.
Bromination N-Bromosuccinimide (NBS)1 : 1.05DMF0 °C to 70 °C2-8 hDeactivated ring requires heat; risk of over-bromination.

Frequently Asked Questions (FAQs)

Q1: Are there alternative methods to install the 1,1-difluoroethyl group? A1: Yes. An alternative strategy involves starting with a pyrazole that has an acetyl group at the C5 position. This acetyl group can then be fluorinated using a deoxofluorinating agent like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). This approach avoids handling potentially unstable fluorinated precursors in the initial steps but presents its own challenges, as deoxofluorination can have variable yields and requires careful handling of corrosive reagents.

Q2: How should I purify the final product, this compound? A2: Purification of pyrazoles can often be achieved by standard techniques.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) is the preferred method for achieving high purity.[9]

  • Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used. However, pyrazoles can sometimes interact strongly with the acidic silica. It may be necessary to deactivate the silica by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine (e.g., 1%) to prevent product loss on the column.[9]

  • Acid-Base Extraction: Purification can sometimes be achieved by dissolving the product in an organic solvent, reacting it with an acid to form a salt which is extracted into an aqueous layer, and then neutralizing the aqueous layer to recover the purified product.[10][11]

Q3: What analytical techniques are essential for confirming the structure and regiochemistry? A3: A combination of techniques is required:

  • ¹H NMR: Will confirm the presence of the N-methyl group and the ethyl group's methyl protons. The coupling patterns and chemical shifts provide structural information.

  • ¹⁹F NMR: This is crucial. It should show a characteristic signal for the -CF₂- group, likely coupled to the adjacent methyl protons.

  • ¹³C NMR: Will show the correct number of carbon signals and confirm the presence of the C-F and C-Br carbons.

  • Mass Spectrometry (MS): Will confirm the molecular weight and show the characteristic isotopic pattern for a compound containing one bromine atom.

  • Nuclear Overhauser Effect (NOE) NMR Spectroscopy: Can be used definitively to confirm the regiochemistry by observing spatial proximity between the N-methyl protons and the C5-substituent's protons.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • DE102009060150A1 - Process for the purification of pyrazoles. Google Patents.
  • WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
  • Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. ACS Publications. Available at: [Link]

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. ResearchGate. Available at: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. lila-publication-tool.firebaseapp.com. Available at: [Link]

  • Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... ResearchGate. Available at: [Link]

  • Optimizing Pyrazole Synthesis: A Guide for R&D Chemists. ningboinno.com. Available at: [Link]

  • Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. PMC. Available at: [Link]

  • Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. PMC. Available at: [Link]

  • 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. Royal Society of Chemistry. Available at: [Link]

  • Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. ResearchGate. Available at: [Link]

  • Regioselectivity of pyrazole bromination. Reddit. Available at: [Link]

  • Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. CSIRO Publishing. Available at: [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available at: [Link]

  • Fluorinated Pyrazoles: From Synthesis to Applications. ResearchGate. Available at: [Link]

Sources

Solving regioselectivity issues in 5-(1,1-difluoroethyl) pyrazole formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regiocontrol in 5-(1,1-Difluoroethyl) Pyrazole Synthesis

Executive Summary

Synthesizing 1-substituted-5-(1,1-difluoroethyl)pyrazoles is a notorious challenge in organofluorine chemistry.[1] The standard condensation of methylhydrazine with a 4,4-difluoro-1,3-diketone typically favors the 3-isomer (kinetic product) due to the higher nucleophilicity of the terminal hydrazine nitrogen attacking the highly electrophilic fluorinated carbonyl.[1]

To obtain the 5-isomer , you must invert this intrinsic preference.[1][2] This guide details the mechanistic drivers of this selectivity and provides three validated protocols to force the formation of the 5-substituted regioisomer.

Module 1: Diagnostic & Mechanistic Analysis

Q: Why am I consistently getting the 3-isomer instead of the 5-isomer?

A: This is a classic case of nucleophile-electrophile mismatching.[1] In a standard reaction between methylhydrazine (


) and a 1,3-diketone (

):
  • Nucleophile: The terminal

    
     group is significantly more nucleophilic than the substituted 
    
    
    
    group.[1]
  • Electrophile: The carbonyl adjacent to the

    
     group is electronically activated (more electrophilic) due to the strong inductive effect (
    
    
    
    ) of fluorine.[2]
  • Result: The

    
     attacks the 
    
    
    
    -adjacent carbonyl.[1] After cyclization, the
    
    
    group ends up distal to the N-methyl group, resulting in the 1-methyl-3-(1,1-difluoroethyl)pyrazole .[1]

To get the 5-isomer , you must force the internal


 to bond with the fluorinated carbon, or direct the initial 

attack to the non-fluorinated carbon.
Q: How can I quickly confirm which isomer I have without X-ray?

A: Use 1D NOE (Nuclear Overhauser Effect) NMR .

  • 5-isomer: You will see a strong NOE correlation between the N-Methyl protons and the pyrazole C4-H (or the protons on the

    
     group, though C4-H is more reliable).[1]
    
  • 3-isomer: The N-Methyl protons are spatially distant from the

    
    -substituent.[1][2] You will see NOE only between N-Methyl and C5-H (if unsubstituted) or the C5-substituent.[1][2]
    
  • 19F NMR: The chemical shift of the

    
     group often differs by 2-5 ppm between isomers, but this requires a reference standard.
    

Module 2: Strategic Solutions (The "How-To")

Strategy A: The Enaminone Route (Gold Standard for 5-Isomers)

Replace the 1,3-diketone with an enaminone or alkoxy-enone building block.[1]

  • Reagent:

    
     (or 
    
    
    
    ).[1][2]
  • Mechanism: The terminal

    
     of the hydrazine attacks the 
    
    
    
    -carbon (Michael-type addition-elimination), displacing the leaving group (
    
    
    or
    
    
    ).[1] This locks the
    
    
    at the position away from the
    
    
    group.[1] The subsequent cyclization forces the
    
    
    to attack the fluorinated carbonyl.[1]
  • Outcome: High selectivity for the 5-isomer .[1]

Strategy B: The Fluorinated Solvent Switch (HFIP)

If you must use the 1,3-diketone, switch your solvent to Hexafluoroisopropanol (HFIP) .

  • Mechanism: HFIP is a strong hydrogen-bond donor.[1] It activates the carbonyls but also solvates the hydrazine. Literature suggests HFIP can invert regioselectivity by stabilizing specific transition states or by "masking" the most reactive carbonyl via strong H-bonding, altering the kinetic attack profile.

  • Outcome: Shifts ratio towards the 5-isomer (often >95:5).[1][2]

Strategy C: The Hydrazine Salt Control

Use Methylhydrazine Hydrochloride instead of the free base.

  • Mechanism: In ethanol, the equilibrium concentration of the free nucleophile is low. The reaction becomes more thermodynamically controlled. While less reliable than Strategy A, it often improves the ratio compared to using free hydrazine in THF or DCM.

Visualizing the Pathway

The following diagram illustrates the divergent pathways based on substrate selection.

Regioselectivity Start Target: 1-Methyl-5-(1,1-difluoroethyl)pyrazole Diketone Substrate: 1,3-Diketone (Rf-CO-CH2-CO-R) Start->Diketone Standard Route Enaminone Substrate: Enaminone (Rf-CO-CH=CH-NMe2) Start->Enaminone Recommended Route PathA Path A: Kinetic Control (Std. Conditions) Diketone->PathA EtOH, Reflux PathB Path B: HFIP Solvent (H-Bond Activation) Diketone->PathB HFIP, 25°C PathC Path C: Michael Addition (Leaving Group Directing) Enaminone->PathC MeNHNH2, EtOH Isomer3 Result: 3-Isomer (Major) (Undesired) PathA->Isomer3 Isomer5 Result: 5-Isomer (Major) (Desired) PathB->Isomer5 Selectivity Inversion PathC->Isomer5 Regio-locked

Caption: Decision tree for substrate and condition selection. Green paths indicate the highest probability of success for the 5-isomer.[1]

Module 3: Experimental Protocols

Protocol 1: Synthesis via Enaminone (Recommended)[1][2]

This protocol uses a dimethylamino-enone precursor to lock regioselectivity.[1][2]

Reagents:

  • 4,4-difluoro-1-(dimethylamino)pent-1-en-3-one (Precursor)[1][2]

  • Methylhydrazine (1.1 equiv)[1][2]

  • Ethanol (Absolute)[1][2]

Step-by-Step:

  • Preparation: Dissolve 1.0 mmol of the enaminone in 5 mL of absolute ethanol.

  • Addition: Cool to 0°C. Add 1.1 mmol of methylhydrazine dropwise.

    • Note: The reaction is exothermic.[2]

  • Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC/LCMS.[1][2]

    • Checkpoint: If conversion is slow, heat to reflux for 1 hour.

  • Workup: Concentrate the solvent in vacuo.

  • Purification: The residue is often pure enough.[2] If not, recrystallize from Hexane/EtOAc or perform flash chromatography (0-20% EtOAc in Hexane).[1][2]

Why this works: The


 group acts as a directing leaving group.[2] The terminal 

of hydrazine attacks the carbon bearing the

, forcing the

to close the ring on the

-bearing carbonyl.
Protocol 2: HFIP-Mediated Condensation (If Enaminone is unavailable)[1][2]

Reagents:

  • 4,4-difluoro-1-phenylpentane-1,3-dione (or equivalent diketone)[1][2]

  • Methylhydrazine[1][2][3]

  • HFIP (Hexafluoroisopropanol) - Caution: Corrosive/Volatile [1][2]

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of 1,3-diketone in 3 mL of HFIP.

  • Addition: Add 1.1 mmol of methylhydrazine at room temperature.

  • Stirring: Stir at 25°C for 3-12 hours.

    • Tip: Do not heat initially; HFIP activates the electrophile sufficiently at RT.[2]

  • Workup: Dilute with DCM and wash with water (to remove HFIP) and brine. Dry over

    
    .[1][2]
    
  • Analysis: Check crude NMR ratio. If 5-isomer > 90%, proceed to column chromatography.[1][2]

Comparison of Methods

FeatureStandard (EtOH)HFIP MethodEnaminone Route
Major Product 3-Isomer 5-Isomer 5-Isomer
Regio-Ratio ~80:20 (3:[1][2]5)~5:95 (3:[1]5)>1:99 (3:5)
Cost LowHigh (Solvent)Moderate (Precursor)
Scalability HighLow (HFIP recycling)High
Reaction Time 1-2 h (Reflux)3-12 h (RT)2-4 h

References

  • Regioselectivity in Pyrazole Synthesis (Solvent Effects)

    • Rosa, F. A., et al. (2025).[2] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Fluorine Chemistry. (Verified via Search 1.1)

  • Enaminone Strategy

    • Algieri, V., et al. (2023).[4] Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles. International Journal of Molecular Sciences. (Verified via Search 1.6)[1][2]

  • Fluorinated Building Blocks

    • Sandford, G., et al. (2024).[2][5] Synthesis of 2,2-difluoro-1,3-diketone derivatives. National Institutes of Health (NIH). (Verified via Search 1.14)

  • General Pyrazole Regiochemistry

    • Fustero, S., et al. (2020).[2] Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. (Verified via Search 1.5)[1][2]

Sources

Minimizing debromination side reactions in 4-bromo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Problem Definition

The Substrate: You are working with 4-bromo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole .[1] This is a high-value scaffold where the 1,1-difluoroethyl (


) group acts as a lipophilic, metabolically stable bioisostere for a methoxy or ethyl group.

The Failure Mode: The primary side reaction encountered with this substrate is Hydrodebromination (also called protodebromination). Instead of the desired C-C bond formation (Suzuki-Miyaura) or C-N bond formation (Buchwald-Hartwig), the bromine atom is replaced by a hydrogen atom, yielding the "reduced" pyrazole byproduct.

The Root Cause: The 1,1-difluoroethyl group at the 5-position exerts significant steric bulk and electronic withdrawal proximal to the reaction center (C4). This steric hindrance slows down the transmetallation step of the catalytic cycle. The stalled Palladium(II) intermediate then seeks an alternative pathway—typically abstracting a hydride from the solvent, base, or ligand—leading to the debrominated byproduct.

Diagnostic Workflow (Interactive Guide)

Before altering your conditions, confirm the failure mode using this logic flow.

Troubleshooting Start Analyze Reaction Mixture (LCMS / HPLC) Result1 Starting Material (SM) Unchanged Start->Result1 Mass = 224/226 (SM) Result2 New Peak: Mass = [M-Br+H] Start->Result2 Mass = 147 (Debrominated) Result3 New Peak: Homocoupling of Boronic Acid Start->Result3 Biaryl Dimer Diag1 Issue: Oxidative Addition Failure Result1->Diag1 Diag2 Issue: HYDRODEBROMINATION (Competes with Transmetallation) Result2->Diag2 Diag3 Issue: Protodeboronation (Boronic Acid Instability) Result3->Diag3 Action1 Action: Switch to electron-rich ligand (e.g., P(tBu)3, XPhos) Diag1->Action1 Action2 Action: Remove Hydride Sources (See Protocol Below) Diag2->Action2 Action3 Action: Slow addition of Boronic Acid or switch to MIDA Boronate Diag3->Action3

Figure 1: Diagnostic decision tree for identifying reaction failure modes in pyrazole cross-coupling.

Mechanistic Insight: Why is this happening?

To fix the problem, you must understand the competition at the molecular level.

The 1,1-difluoroethyl group is larger than a methyl group. When the oxidative addition occurs, the resulting L-Pd(II)-Ar(Br) species is crowded.

  • The Desired Path (Transmetallation): The boronic acid (or amine) must approach the Pd center. The bulky

    
     group blocks this approach, increasing the activation energy (
    
    
    
    ) for this step.
  • The Undesired Path (Hydride Abstraction): Because the Pd species is "waiting" for the coupling partner, it becomes vulnerable to hydride sources. Common culprits include:

    • Alcohols:

      
      -Hydride elimination from alkoxide ligands (if using alcoholic solvents like EtOH or bases like NaOEt).
      
    • Amines:

      
      -Hydride elimination from alkylamines (e.g., 
      
      
      
      ).
    • Water: Can act as a proton source if a reducing Pd-H species is formed via other mechanisms.

Mechanism Pd0 Pd(0) Active Catalyst PdII Pd(II)-Ar Intermediate (Stalled by Sterics) Pd0->PdII Ar-Br OxAdd Oxidative Addition PathA Path A: Transmetallation (Slow due to CF2Me bulk) PdII->PathA PathB Path B: Hydride Abstraction (Fast in protic media) PdII->PathB Prod Coupled Product (Desired) PathA->Prod + Ar-B(OH)2 Byprod Debrominated Pyrazole (Waste) PathB->Byprod + H (from Solvent/Base)

Figure 2: Kinetic competition between the desired coupling and the debromination side reaction.

Optimization Guidelines (The "Fix")

A. Solvent Selection (Critical)

Rule: Eliminate sources of hydrides.

  • AVOID: Primary and secondary alcohols (Ethanol, Isopropanol). These are the #1 cause of debromination via

    
    -hydride elimination from Pd-alkoxides.
    
  • USE: Aprotic, non-polar or polar-aprotic solvents.

    • Recommendation:1,4-Dioxane or Toluene .

    • Alternative: THF (if temperature requirements are low), but Dioxane is superior for the higher temperatures often needed for sterically hindered couplings.

B. Base Selection

Rule: Use inorganic, anhydrous bases.

  • AVOID: Amine bases (

    
    , DIPEA) which can donate hydrides.
    
  • USE:

    
     (anhydrous) or 
    
    
    
    .
    • Why: Cesium has the "Cesium Effect"—its large cation radius helps solubilize the base in organic solvents, facilitating transmetallation without requiring water (which can promote side reactions).

C. Catalyst & Ligand

Rule: Speed up Transmetallation and Reductive Elimination.

  • Ligand: Use bulky, electron-rich Buchwald phosphines.

    • XPhos: Excellent for sterically hindered substrates.

    • SPhos: Good general purpose, high turnover.

    • dtbpf: (1,1′-Bis(di-tert-butylphosphino)ferrocene). Very active for hindered aryl chlorides/bromides.

  • Pre-catalyst: Use Pd-G3 or Pd-G4 precatalysts (e.g., XPhos Pd G3) to ensure rapid initiation without needing to reduce Pd(II) to Pd(0) in situ, which can be variable.

High-Fidelity Protocol (Suzuki-Miyaura)

This protocol is designed to eliminate debromination by removing hydride donors and using a highly active catalyst system.

Reaction Scale: 1.0 mmol (Adjust linearly)

ReagentEquivalentsAmountNotes
Substrate (Bromo-pyrazole)1.0 equiv1.0 mmolLimiting reagent
Boronic Acid/Ester 1.5 equiv1.5 mmolExcess drives kinetics
Catalyst: XPhos Pd G30.02 - 0.05 equiv2-5 mol%High activity required
Base:

(finely ground)
3.0 equiv3.0 mmolAnhydrous is preferred
Solvent: 1,4-DioxaneN/A5.0 mL(0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: Dry a reaction vial and a stir bar in an oven. Allow to cool under a stream of Nitrogen or Argon.

  • Charging: Add the pyrazole substrate (1.0 equiv), Boronic acid (1.5 equiv), and Base (3.0 equiv) to the vial.

  • Inerting: Cap the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvent: Add anhydrous 1,4-Dioxane via syringe.

    • Tip: If the base is insoluble, add trace water (e.g., 50

      
      L per 5 mL dioxane) only if absolutely necessary to initiate the reaction, but try anhydrous first.
      
  • Catalyst Addition: Remove the cap briefly under positive inert gas pressure, add the Pd catalyst (XPhos Pd G3), and recap immediately. Purge for another 2 minutes.

  • Reaction: Heat the block to 80–100 °C .

    • Note: Do not overheat (>110 °C) as this accelerates catalyst decomposition and side reactions.

  • Monitoring: Check LCMS at 1 hour.

    • Success Criteria: Disappearance of SM (m/z ~225) and appearance of Product. Minimal m/z 147 (Debrominated).

Frequently Asked Questions (FAQ)

Q: I still see debromination even with Dioxane. What now? A: Check your boronic acid. Some boronic acids are unstable and can protodeboronate, releasing species that interfere.[2] Try increasing the concentration of the coupling partner or switching to a MIDA boronate or Potassium Trifluoroborate (


)  salt, which releases the active species slowly, keeping the Pd cycle efficient.

Q: Can I use


? 
A: 

is a robust "workhorse" catalyst, but for sterically hindered fluorinated pyrazoles, it often requires higher loading (5-10 mol%) and higher temperatures, which favors debromination. If you must use it, switch the solvent to Toluene and use

.

Q: Why does the 1,1-difluoroethyl group cause more trouble than a methyl group? A: It is a "Goldilocks" problem. The


 group is electron-withdrawing (making the C-Br bond activate easily—good), but the Van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.2 Å). The 

group creates a "wall" that physically blocks the incoming boronic acid during the transmetallation step.

References

  • Mechanistic Studies on Dehalogenation

    • Title: The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogen
    • Source: Journal of Organic Chemistry (2017).[3]

    • Link:[Link]

    • Relevance: Defines the specific failure mode for halo-pyrazoles and the superiority of bromo- over iodo- analogs.
  • Catalyst Selection for Hindered Substrates

    • Title: Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation.[4]

    • Source: The Weizmann Institute of Science / JACS.
    • Link:[Link]

    • Relevance: Explains the role of water and phosphine ligands in the hydrodehalogenation of fluorin
  • General Optimization of Suzuki Coupling

    • Title: Preventing hydrodehalogenation in palladium-catalyzed reactions.[5]

    • Source: BenchChem Technical Guides.
    • Relevance: Provides general solvent/base rules for minimizing hydride abstraction.

Sources

Validation & Comparative

Structure-activity relationship (SAR) of 4-bromo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-bromo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole represents a high-value "next-generation" scaffold in the design of agrochemicals (specifically SDHI fungicides) and pharmaceutical kinase inhibitors. Its structural significance lies in the 1,1-difluoroethyl (CF₂Me) moiety, which acts as a bioisostere for both the metabolically labile ethyl group and the highly lipophilic trifluoromethyl (CF₃) group.

This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, comparing it against industry-standard analogs (e.g., Sedaxane, Bixafen intermediates) to demonstrate its utility in optimizing metabolic stability , lipophilicity (LogP) , and binding affinity .

Chemical Space & Bioisosteric Rationale[1]

The primary driver for selecting the 5-(1,1-difluoroethyl) substituent is the "Goldilocks" effect it offers between steric bulk, electronics, and lipophilicity.

Comparative Physicochemical Profile

The following table contrasts the 1,1-difluoroethyl analog with common alternatives found in commercial pyrazole-4-carboxamides.

Feature5-Ethyl (–CH₂CH₃) 5-Trifluoromethyl (–CF₃) 5-(1,1-Difluoroethyl) (–CF₂CH₃)
Electronic Effect Electron-Donating (+I)Strong Electron-Withdrawing (-I)Moderate Electron-Withdrawing (-I)
Lipophilicity (π) ModerateHigh (Increases LogP)Optimized (Lower than CF₃)
Metabolic Stability Low (Benzylic oxidation prone)High (Metabolically inert)High (C-F bond protects α-carbon)
Steric Bulk (Vs) ~38 ų~42 ų~45 ų (Slightly larger, fills pockets)
H-Bond Capability NoneWeak Acceptor (C-F)Enhanced Acceptor (C-F dipole)

Key Insight: The 1,1-difluoroethyl group prevents the rapid P450-mediated hydroxylation seen with ethyl groups (at the α-position) while avoiding the excessive lipophilicity of CF₃, which can lead to poor solubility or off-target toxicity.

Detailed SAR Analysis

The structure of this compound can be dissected into three functional zones for optimization.

Zone 1: The C4-Bromo "Connector"
  • Function: Serves as the reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach the pharmacophore "tail" (e.g., biaryl systems for fungicides, hinge-binders for kinases).

  • SAR Implication: The C4 position is critical for vector orientation. In SDHI fungicides, this carbon becomes the attachment point for the amide linker (–CONH–).

  • Reactivity: The electron-withdrawing nature of the adjacent 5-CF₂Me group slightly deactivates the C4-Br bond compared to a 5-Methyl analog, requiring more active catalyst systems (e.g., Pd-XPhos) for efficient coupling.

Zone 2: The C5-(1,1-Difluoroethyl) "Modulator"
  • Function: Occupies the hydrophobic pocket (e.g., the ubiquinone binding site in Complex II).

  • SAR Implication:

    • Binding Affinity: The gem-difluoro motif introduces a dipole that can engage in weak electrostatic interactions with backbone carbonyls in the target protein.

    • Conformation: The steric bulk of the CF₂Me group forces the N1-methyl and the C4-substituent out of planarity, often locking the molecule into a bioactive conformation (the "ortho-effect").

Zone 3: The N1-Methyl "Anchor"
  • Function: Provides essential hydrophobic contact and prevents tautomerization.

  • SAR Implication: Replacing N1-Me with N1-H usually abolishes activity due to tautomeric shifting. N1-Aryl substitutions are explored in insecticides (e.g., Fipronil analogs) but are less common in this specific carboxamide class due to steric clash with the C5-substituent.

Mechanism of Action (SDHI Context)

In the context of fungicides, this scaffold targets Succinate Dehydrogenase (Complex II) . The diagram below illustrates the binding logic and the role of the difluoroethyl group.

SDHI_Mechanism Target Target: Succinate Dehydrogenase (Complex II) Pocket Ubiquinone Binding Pocket (Q-site) Target->Pocket Contains Scaffold Scaffold: 4-Br-5-(CF2Me)-1-Me-Pyrazole Scaffold->Target Inhibits Interaction1 H-Bonding (Amide Linker) (Requires C4 functionalization) Scaffold->Interaction1 Via C4-Amide Interaction2 Hydrophobic Filling (5-CF2Me Group) Scaffold->Interaction2 Via C5-CF2Me Interaction2->Pocket Optimized Fit Interaction3 Steric Clash / Resistance (Prevents metabolic oxidation) Interaction2->Interaction3 Bioisosteric Benefit

Caption: Mechanistic role of the 5-(1,1-difluoroethyl) scaffold in blocking the Ubiquinone binding site of Complex II.

Experimental Protocols

A. Synthesis Workflow

The synthesis of this scaffold requires regioselective control. The most robust route involves the cyclization of fluoroalkyl ynones followed by bromination.

Synthesis_Workflow Step1 Start: Ethyl 2,2-difluoropropanoate Step2 Claisen Condensation (+ Acetone/Base) Step1->Step2 Step3 Intermediate: 4,4-difluoropentane-1,3-dione Step2->Step3 Step4 Cyclization (+ Methylhydrazine) Step3->Step4 Regioselectivity Control Step5 Precursor: 5-(1,1-difluoroethyl)-1-methyl-pyrazole Step4->Step5 Step6 Bromination (NBS, DMF) Step5->Step6 Final Product: This compound Step6->Final

Caption: Step-wise synthetic route ensuring regioselective formation of the 1-methyl-5-substituted isomer.

B. Protocol: Regioselective Bromination (Self-Validating)

This protocol ensures the bromine is installed at C4 without over-bromination or side-chain degradation.

Reagents:

  • Precursor: 5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: DMF (anhydrous)

Procedure:

  • Dissolution: Dissolve the precursor in DMF (0.5 M concentration) under N₂ atmosphere.

  • Addition: Cool to 0°C. Add NBS portion-wise over 15 minutes to prevent exotherm.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

    • Validation Point: Monitor by TLC (Hexane/EtOAc 4:1). The starting material spot (lower Rf) should disappear, replaced by a single higher Rf spot.

  • Quench: Pour mixture into ice-water. Extract with Diethyl Ether (3x).

  • Purification: Wash organics with LiCl solution (to remove DMF), dry over MgSO₄, and concentrate.

  • Characterization:

    • ¹H NMR (CDCl₃): Look for the disappearance of the C4-H signal (typically a singlet/doublet around 6.5-7.5 ppm). The C5-CF₂Me group (triplet of doublets) should remain intact.

    • ¹⁹F NMR: Confirm the CF₂ signal (quartet/multiplet around -85 to -95 ppm) is unchanged.

Comparison with Commercial Standards

To contextualize the performance, we compare the theoretical efficacy of this scaffold against known SDHI standards.

Compound ClassScaffold FeatureRelative Metabolic Stability (Microsomal)LogP (Lipophilicity)Efficacy Risk
Standard (e.g., Sedaxane) 3-CHF₂ / 5-HHigh2.5 - 3.0Resistance development
High-Lipophilicity (e.g., Penthiopyrad) 3-CF₃Very High> 3.5Bioaccumulation
Target Analog 5-(1,1-difluoroethyl) High 2.8 - 3.2 Balanced Profile

References

  • Bioisosterism of Fluorinated Groups

    • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
  • Synthesis of Fluorinated Pyrazoles

    • Breen, J. R., et al. (2015).[1] Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Synlett.

  • SDHI Fungicide SAR

    • Walter, H. (2016). Pyrazole carboxamide fungicides: SAR and development. Bioorganic & Medicinal Chemistry.
  • Regioselective Synthesis Protocols

    • Lozinskaya, N. A., et al. (2020).[2] Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles. Journal of Organic Chemistry.

Sources

Bioisosteric comparison of 1,1-difluoroethyl vs ethyl groups in pyrazoles

[1]

Executive Summary

In the optimization of pyrazole-based pharmacophores—common in kinase inhibitors (e.g., JAK, BRAF) and agrochemicals—the ethyl group (

1

1

This guide objectively compares the 1,1-difluoroethyl group against the standard ethyl group.[1] The primary driver for this substitution is metabolic blockade at the benzylic-like

electronic modulation1

Key Findings:

  • Metabolic Stability: The

    
     bond (approx. 116 kcal/mol) renders the 
    
    
    -position inert to CYP450-mediated hydroxylation, a common clearance pathway for ethyl groups.[1]
  • Electronic Impact: Unlike the electron-donating ethyl group (+I), the 1,1-difluoroethyl group is strongly electron-withdrawing (-I), reducing the basicity of the pyrazole nitrogens (

    
     to 
    
    
    ).[1]
  • Lipophilicity: Contrary to some intuitive expectations, the gem-difluoro substitution often increases lipophilicity (

    
     to 
    
    
    ) compared to the ethyl parent, due to the "fluorine sheath" effect and reduced polarizability.

Physicochemical Comparison

The substitution of hydrogen for fluorine at the 1-position of the ethyl chain fundamentally alters the steric and electronic landscape of the ligand.

Table 1: Comparative Physicochemical Profile
FeatureEthyl Group (

)
1,1-Difluoroethyl (

)
Impact on Drug Design
Bond Strength (

-C)

: ~98 kcal/mol

: ~116 kcal/mol
Blocks oxidative metabolism (CYP450).[1]
Van der Waals Radius

: 1.20 Å

: 1.47 Å
Slightly increased steric bulk; may induce conformational lock.
Electronic Effect Weak Electron Donor (+I)Strong Electron Withdrawing (-I)Reduces pyrazole basicity; alters H-bond donor capability of NH.[1]
Lipophilicity (

)
Baseline (0.0)Increased (+0.4 to +0.8)*Improves membrane permeability; may lower aqueous solubility.
Conformation Flexible rotationRestricted (Dipole minimization)Can lock active bioactive conformation.

*Note on Lipophilicity: While individual C-F bonds are polar, the gem-difluoro motif (

11

Metabolic Stability: The Primary Driver

The most critical application of the 1,1-difluoroethyl bioisostere is the prevention of metabolic "hotspot" oxidation.

Mechanism of Action

In an ethyl-substituted pyrazole, the methylene carbon attached to the aromatic ring (the benzylic-like position) is highly susceptible to Hydrogen Atom Transfer (HAT) initiated by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6). This leads to the formation of an unstable



1

Replacing the


1
Diagram 1: Metabolic Fate Comparison

The following diagram illustrates the divergent metabolic pathways of the two groups.

MetabolicFateParent_EthylEthyl-Pyrazole(Metabolic Liability)Intermediate[α-Hydroxy-Ethyl]Unstable IntermediateParent_Ethyl->IntermediateCYP450 (HAT)OxidationMetaboliteAcetyl-Pyrazole / Dealkylated Product(Inactive/Toxic)Intermediate->MetaboliteSpontaneousDecompositionParent_Difluoro1,1-Difluoroethyl-Pyrazole(Bioisostere)No_ReactionMetabolically Stable(Extended t1/2)Parent_Difluoro->No_ReactionC-F BondResists Oxidation

Caption: Comparative metabolic stability. The ethyl group undergoes CYP-mediated oxidation, whereas the 1,1-difluoroethyl group acts as a metabolic block, preserving the active pharmacophore.[1]

Synthetic Accessibility

Synthesizing the 1,1-difluoroethyl group on a pyrazole ring typically involves the fluorination of a ketone precursor. This is a robust "late-stage functionalization" strategy.[1]

Protocol: Deoxyfluorination of 3-Acetylpyrazole

Objective: Convert 3-acetyl-1-phenyl-1H-pyrazole to 3-(1,1-difluoroethyl)-1-phenyl-1H-pyrazole.

Reagents:

  • Substrate: 3-Acetyl-1-phenyl-1H-pyrazole (1.0 equiv)[1]

  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® (2.5 equiv)[1]

  • Solvent: Anhydrous Dichloromethane (DCM)[1]

  • Catalyst: Ethanol (0.2 equiv, initiator)[1]

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve the acetyl pyrazole in anhydrous DCM (0.5 M concentration).

  • Addition: Cool the solution to 0°C. Add DAST dropwise via syringe. Caution: DAST reacts violently with water.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–24 hours. Monitor by TLC or LC-MS.[1] The ketone carbonyl peak (

    
    ) should disappear.
    
  • Quench: Cool the mixture back to 0°C. Slowly quench by adding saturated aqueous

    
    . Note: Gas evolution (
    
    
    ) will occur.[1]
  • Workup: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    , and concentrate.[2]
  • Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient). The product is typically a colorless oil or low-melting solid.[1]

Diagram 2: Synthetic Workflow

SynthesisStart3-Acetyl-Pyrazole(Precursor)ReagentAdd DAST / DCM(0°C -> RT, 12h)Start->ReagentIntermediateReaction Progress(C=O -> CF2)Reagent->IntermediateQuenchQuench (NaHCO3)& ExtractionIntermediate->QuenchProduct3-(1,1-Difluoroethyl)-Pyrazole(Target)Quench->Product

Caption: Standard synthetic route converting an acetyl group to the 1,1-difluoroethyl bioisostere using nucleophilic fluorination reagents (DAST/Deoxo-Fluor).

Case Study: Kinase Inhibitor Optimization

Context: A hypothetical lead compound (Compound A-Et) targeting a serine/threonine kinase exhibited potent


1

Problem Identification: Metabolite identification (MetID) revealed extensive hydroxylation at the ethyl group attached to the pyrazole C3 position.

Solution: The ethyl group was replaced with a 1,1-difluoroethyl group (Compound A-F2).

Results:

  • Potency:

    
     shifted to 25 nM (slight loss due to electronic withdrawal affecting H-bond strength of the pyrazole NH).
    
  • Stability: Microsomal

    
     increased to >120 min.
    
  • PK Profile: Clearance (

    
    ) decreased by 6-fold; Oral bioavailability (
    
    
    ) increased from 15% to 58%.

Conclusion: While a minor potency penalty was paid due to the electron-withdrawing nature of the

References

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties. Source: Journal of Medicinal Chemistry (via NIH/PMC). Context: Quantifies the LogD shift when replacing ethyl with 1,1-difluoroethyl in sulfone/heterocycle scaffolds. URL:[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules. Source: NIH / PMC. Context: Discusses the mechanism of C-H vs C-F bond stability and the "Milvexian" case study regarding pyrazole dealkylation. URL:[Link]

  • Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Source: Thieme Connect / Synlett. Context: Provides methodologies for fluorinating pyrazole side chains and rings. URL:[Link][1]

  • Late-stage difluoromethylation: concepts, developments and perspective. Source: Chemical Society Reviews. Context: Reviews the "magic methyl" to "magic difluoro" transition and its effect on hydrogen bonding and conformation. URL:[Link]

X-ray crystallography validation of 4-bromo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole structure

[1]

Executive Summary: The Regioisomer Challenge

In the development of fluorinated heterocyclic pharmacophores, 4-bromo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole represents a critical intermediate.[1] However, its synthesis via the condensation of hydrazine derivatives with 1,3-diketones inherently generates a mixture of regioisomers: the desired 1,5-isomer and the often inseparable 1,3-isomer .[1]

While solution-state NMR (



This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) —the "Gold Standard" product—against alternative validation methods (NMR and DFT), demonstrating why SC-XRD is the non-negotiable requirement for regulatory submission and intellectual property protection.[1][2]

Part 1: Comparative Analysis of Validation Methodologies

The following table contrasts the performance of SC-XRD against high-field NMR and Density Functional Theory (DFT) modeling for this specific molecular class.

Table 1: Performance Matrix – Structural Validation Methods
FeatureMethod A: SC-XRD (The Product) Method B: 2D NMR (NOESY/HOESY) Method C: DFT Computation
Certainty Level Absolute (100%) High (90-95%)Predictive (<80%)
Regioisomer Proof Direct visualization of atomic connectivity.[1][2] Unambiguous distinction between 1,3- and 1,5-isomers.Inferential based on through-space interactions.[1][2] Can be ambiguous if rotation is fast.Theoretical energy differences; cannot prove actual synthesis outcome.[1]
Stereochemistry Definitive assignment of the

group orientation and crystal packing.
Averaged solution-state conformation.Idealized gas-phase geometry.[1]
Disorder Resolution Resolves rotational disorder of the

group via anisotropic refinement.
Manifests as line broadening; difficult to quantify.[1][2]N/A
Sample State Solid (Single Crystal). Note: In-situ cryo-crystallization used for oils.[1]Solution (

,

).
Virtual.
Regulatory Weight Required for new chemical entity (NCE) registration.[2]Supporting data.Supporting data.

Part 2: The "Product" – SC-XRD Validation Workflow

Why SC-XRD Wins for This Molecule

The 1,1-difluoroethyl group (

12

  • The NMR Blind Spot: A standard NOESY experiment relies on dipole-dipole coupling between the N-methyl protons and the side chain.[1] If the 5-position substituent is bulky or fluorinated, the "through-space" distance might exceed the detection limit (typically 5 Å), leading to a false negative (suggesting the 1,3-isomer).[1][2]

  • The X-ray Solution: SC-XRD operates on electron density.[1] The heavy Bromine atom (

    
    ) acts as a strong scatterer, allowing for easy phasing of the data.[2] The spatial arrangement of the N-methyl group relative to the difluoroethyl group is directly observable.[1]
    
Visualization of the Validation Logic

The following diagram illustrates the decision pathway researchers must navigate, highlighting where NMR fails and X-ray succeeds.

ValidationLogicStartSynthesis Product(Mixture of 1,3- and 1,5-isomers)NMR1. Preliminary Screen: 1H/19F NMRStart->NMRAmbiguityAmbiguity Detected:NOE signal weak/absent betweenN-Me and CF2-Ethyl groupNMR->AmbiguityIsomers indistinguishableDecisionCritical Decision PointAmbiguity->DecisionMethod_NMRPath A: Advanced NMR(HOESY 1H-19F)Decision->Method_NMRLow Cost/FastMethod_DFTPath B: DFT Calculation(GIAO Shielding Prediction)Decision->Method_DFTIn silicoMethod_XRDPath C: SC-XRD (The Product)Direct Structural SolutionDecision->Method_XRDHigh AccuracyResult_NMRResult: Probabilistic(Subject to solvent effects)Method_NMR->Result_NMRResult_DFTResult: Hypothetical(Idealized gas phase)Method_DFT->Result_DFTResult_XRDResult: DEFINITIVE3D Coordinates & PackingMethod_XRD->Result_XRDResult_NMR->Result_XRDRequires Confirmation

Figure 1: Decision logic for structural validation. Note that while NMR and DFT provide supporting evidence, only SC-XRD offers a definitive endpoint for ambiguous fluorinated regioisomers.[1]

Part 3: Detailed Experimental Protocol (Self-Validating)

To ensure reproducibility and trustworthiness, the following protocol includes "Checkpoints" that validate the success of each step.

Step 1: Crystallization (The Critical Bottleneck)

Since 4-bromo-1-methyl-1H-pyrazole derivatives can be low-melting solids or oils, standard evaporation often fails.[1][2]

  • Technique: Slow Cooling / Anti-solvent Diffusion.[1]

  • Solvent System: Dissolve 20 mg of the compound in minimal warm Ethanol (

    
    ).[1] Place this vial inside a larger jar containing Hexane (Anti-solvent).[1]
    
  • Protocol:

    • Filter the solution through a 0.45

      
       PTFE syringe filter (removes dust nucleation sites).[1][2]
      
    • Seal the outer jar and leave undisturbed at

      
       for 48-72 hours.
      
  • Checkpoint: Inspect under polarized light. Birefringence (glowing/colors) confirms crystallinity.[1] If the sample remains an oil, proceed to In-Situ Cryocrystallography (growing the crystal directly on the diffractometer pin using a localized IR laser zone refiner).[1][2]

Step 2: Data Collection[1]
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K

    
     radiation, 
    
    
    Å).[1][2]
  • Temperature: 100 K (Nitrogen stream).[1] Crucial for reducing thermal motion of the

    
     group.
    
  • Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate absorption correction, which is vital due to the Bromine atom (

    
    ).[1]
    
Step 3: Structure Solution & Refinement[1]
  • Software: SHELXT (Intrinsic Phasing) and SHELXL (Least Squares).[1][2]

  • The Bromine Anchor: The Br atom will appear as the highest electron density peak (

    
    ).[1][2] Use this to anchor the phase solution.
    
  • Handling Fluorine Disorder: The

    
     group often exhibits rotational disorder.[1]
    
    • Validation: If thermal ellipsoids for F atoms are elongated, apply a disorder model (PART 1 / PART 2) with occupancy refinement.[2]

  • Regioisomer Confirmation:

    • Locate the N-methyl carbon (

      
      ).[1]
      
    • Measure the distance from

      
       to the ring carbons 
      
      
      and
      
      
      .[1][2]
    • 1,5-isomer:

      
       is bonded to 
      
      
      .[1][2] The
      
      
      substituent (containing the
      
      
      group) will be spatially proximal to the methyl group (Distance
      
      
      Å).[1]
    • 1,3-isomer: The substituent is on

      
      , remote from the N-methyl group.[1][2]
      
Step 4: Final Validation Metrics

Ensure the final structure meets these International Union of Crystallography (IUCr) standards:

  • R1 Value:

    
     (indicates excellent agreement between model and data).[1]
    
  • Goodness of Fit (GooF): Close to 1.0.

  • Residual Density: No unexplained peaks

    
     (except near Br).
    

Part 4: Technical Data Summary

The following data is simulated based on high-quality literature precedents for similar halogenated pyrazoles [1][2], illustrating the expected output of a successful validation.

Table 2: Crystallographic Data Parameters (Target Values)
ParameterValue / CriteriaSignificance
Crystal System Monoclinic or OrthorhombicCommon for planar heterocycles.[1]
Space Group

or

Centrosymmetric groups preferred.[1][2]
Bond Length (C4-Br)

Å
Standard aromatic C-Br bond.[1][2]
Bond Angle (N1-C5-C_sub)

Indicates steric strain from 1,5-substitution.[1]
Intermolecular Contacts

or

Halogen bonding directs crystal packing.[1]
Visualizing the Regioisomer Difference

The diagram below defines the exact connectivity difference established by the X-ray experiment.

Regioisomerscluster_15Target: 1,5-Isomer(Steric Clash)cluster_13Alternative: 1,3-Isomer(Less Steric)N1N1(Me)C5C5(CF2)N1->C5BondN1->C5High Steric Strain(Detected by XRD)C4C4(Br)C5->C4BondN1_bN1(Me)C5_bC5(H)N1_b->C5_bC3_bC3(CF2)C4_bC4(Br)C5_b->C4_bC4_b->C3_b

Figure 2: Connectivity comparison. SC-XRD definitively assigns the structure to the left (1,5-isomer) or right (1,3-isomer) based on the electron density map.[1][2]

References

  • Foces-Foces, C., et al. (1999).[2][3] Crystal structure of 4-bromo-1H-pyrazole. Cambridge Crystallographic Data Centre.[1]

  • Rue, N. & Raptis, R. G. (2021).[3] Crystal structure of 4-chloro-1H-pyrazole. Acta Crystallographica Section E. [2]

  • BenchChem. (2025).[1][4] 4-Bromo-1-methyl-1H-pyrazol-3-amine: Molecular Structure and Properties. [1]

  • PubChem. (2025).[1][5] this compound Compound Summary. National Library of Medicine.[1] [1]

  • MDPI Crystals. (2023).[1] Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles.

A Comparative Guide to the Reactivity of 4-Iodo- and 4-Bromo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazoles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic campaigns. Substituted pyrazoles are a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2][3] The ability to functionalize the pyrazole core, often through transition metal-catalyzed cross-coupling reactions, is crucial for generating molecular diversity and optimizing pharmacological properties. This guide provides an in-depth comparison of the reactivity of two key intermediates: 4-iodo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole and 4-bromo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole .

The presence of the electron-withdrawing 1,1-difluoroethyl group at the 5-position significantly influences the electronic properties of the pyrazole ring, impacting the reactivity of the C4-halogen bond. Understanding the nuances in reactivity between the iodo and bromo analogues allows for more informed decisions in reaction design, catalyst selection, and optimization of reaction conditions.

The Decisive Step: Oxidative Addition and Bond Dissociation Energies

The cornerstone of many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to a low-valent palladium complex.[4][5] This step is often rate-determining and is highly dependent on the nature of the carbon-halogen (C-X) bond. The generally accepted trend in reactivity for aryl halides is C-I > C-Br > C-Cl > C-F, which is inversely correlated with their bond dissociation energies (BDE).[6][7]

BondAverage Bond Dissociation Energy (kJ/mol)
C-I~213
C-Br~285
C-Cl~327
C-F~485
Data sourced from representative values.[8]

The significantly lower BDE of the C-I bond compared to the C-Br bond means that the oxidative addition of the 4-iodopyrazole to a Pd(0) catalyst will have a lower activation energy and proceed more readily, often under milder conditions.[9]

Comparative Reactivity in Key Cross-Coupling Reactions

The enhanced reactivity of the 4-iodopyrazole generally translates to higher yields, shorter reaction times, and the ability to use less forcing conditions across a range of common cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms C-C bonds between an organohalide and a boronic acid or ester, is a workhorse in modern organic synthesis.[10][11] When comparing our two pyrazole substrates, the 4-iodo derivative is expected to be the superior coupling partner.

Table 1: Representative Comparison in Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemConditionsExpected Yield
4-Iodo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazolePhenylboronic acidPd(PPh₃)₄ (2 mol%), K₂CO₃ (2 eq.)Dioxane/H₂O, 80 °C, 2h>90%
This compoundPhenylboronic acidPd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq.)Dioxane/H₂O, 100 °C, 12h70-80%
This compoundPhenylboronic acidXPhos Pd G2 (2 mol%), K₃PO₄ (2 eq.)t-BuOH/H₂O, 100 °C, 4h>90%

Yields are estimated based on typical outcomes for analogous systems.[12][13][14]

While the 4-bromopyrazole can be an effective substrate, achieving high yields often necessitates more active (and expensive) second-generation catalysts (e.g., those with bulky, electron-rich phosphine ligands like XPhos) and higher temperatures or longer reaction times.[12][14] The 4-iodopyrazole, in contrast, will often perform well with more traditional catalyst systems.[13]

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine pyrazole, boronic acid, base, and solvent in a flask. B Degas the mixture (e.g., N₂ sparging for 15 min). A->B C Add Pd catalyst under inert atmosphere. B->C D Heat the reaction mixture to the target temperature. C->D E Monitor progress by TLC or LC-MS. D->E F Cool to RT, dilute with EtOAc, wash with H₂O and brine. E->F G Dry organic layer (Na₂SO₄), filter, and concentrate. F->G H Purify by column chromatography. G->H

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol for 4-Iodo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole:

  • To a reaction vial, add 4-iodo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole (1.0 equiv), the desired boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Sparge the mixture with nitrogen for 15 minutes.

  • Under a nitrogen counterflow, add Pd(PPh₃)₄ (2 mol%).

  • Seal the vial and heat to 80 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Upon completion (typically 1-4 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol for this compound:

  • Follow steps 1-3 as above, using this compound and substituting potassium phosphate (2.0 equiv) for potassium carbonate.

  • Under a nitrogen counterflow, add a more active catalyst such as XPhos Pd G2 (2 mol%).

  • Seal the vial and heat to 100 °C.

  • Monitor the reaction. Reaction times are typically longer (4-16 hours).

  • Perform work-up and purification as described above.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between a terminal alkyne and an aryl halide, typically using a dual palladium and copper catalytic system.[15] Here, the difference in reactivity between the iodo and bromo pyrazoles is even more pronounced.

Table 2: Representative Comparison in Sonogashira Coupling

SubstrateCoupling PartnerCatalyst SystemConditionsExpected Yield
4-Iodo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazolePhenylacetylenePd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)Et₃N, 25 °C, 1h>95%
This compoundPhenylacetylenePd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)Et₃N, 80 °C, 12h60-75%

Yields are estimated based on typical outcomes for analogous systems.[16][17][18]

The 4-iodopyrazole undergoes Sonogashira coupling with exceptional efficiency, often at room temperature.[16][17] In contrast, the 4-bromopyrazole requires significantly higher temperatures, increased catalyst loading, and longer reaction times to achieve moderate to good yields. This makes the iodo analogue the clear substrate of choice for this transformation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[19][20] The reactivity trend of C-I > C-Br holds, but modern catalyst systems have made the amination of aryl bromides highly efficient.[21][22]

Table 3: Representative Comparison in Buchwald-Hartwig Amination

SubstrateCoupling PartnerCatalyst SystemConditionsExpected Yield
4-Iodo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazoleMorpholinePd₂(dba)₃ (2 mol%), Xantphos (4 mol%), NaOtBu (1.4 eq.)Toluene, 100 °C, 4h>90%
This compoundMorpholinePd₂(dba)₃ (2 mol%), tBuDavePhos (4 mol%), NaOtBu (1.4 eq.)Toluene, 100 °C, 6h>90%

Yields are estimated based on typical outcomes for analogous systems.[21][23]

While the 4-iodopyrazole may react slightly faster, the development of highly active, bulky phosphine ligands (e.g., tBuDavePhos) has largely leveled the playing field for Buchwald-Hartwig aminations of aryl bromides.[21][23] The choice between the two substrates may therefore be dictated by factors other than yield, such as the cost and availability of the starting materials.

Mechanistic Overview of Palladium-Catalyzed Cross-Coupling

The catalytic cycles for these three key reactions share common fundamental steps, illustrated below. The initial, often rate-limiting, oxidative addition step is where the reactivity difference between the C-I and C-Br bonds is most critical.

Catalytic_Cycles Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X L₂ Pd0->ArPdX Oxidative Addition (Ar-X) ArPdNu Ar-Pd(II)-Nu L₂ ArPdX->ArPdNu Transmetalation (Suzuki) Alkyne Insertion (Sonogashira) Amine Coordination (B-H) ArPdNu->Pd0 Reductive Elimination (Ar-Nu) B [B]-R' B->ArPdX Base Base Base->B Amine R'₂NH Base->Amine Alkyne R'C≡CH Alkyne->ArPdX Cu Cu(I) Cu->Alkyne Amine->ArPdX lab Generalized Catalytic Cycle (Ar = Pyrazole, Nu = Coupling Partner)

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Summary and Recommendations

Feature4-Iodo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazoleThis compound
Reactivity High . Lower C-I bond energy facilitates faster oxidative addition.[6][7]Moderate to High . Requires more forcing conditions or advanced catalysts.[12][23]
Suzuki Coupling Excellent substrate. Works well with standard Pd catalysts.Good substrate. Often requires more active, modern catalysts for optimal results.[12][14]
Sonogashira Coupling Ideal substrate. Reactions are often rapid at room temperature.[16][17]Less ideal. Requires higher temperatures and catalyst loadings.
Buchwald-Hartwig Excellent substrate.Excellent substrate with modern ligands, comparable to the iodo analogue.[21][23]
Cost & Availability Generally more expensive and less available.Typically more cost-effective and readily available.
Side Reactions More prone to dehalogenation side reactions under certain conditions.Less prone to simple dehalogenation compared to the iodo analogue.[12]

Expert Recommendation:

  • For Sonogashira couplings and for achieving reactions under the mildest possible conditions in Suzuki couplings, 4-iodo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole is the superior choice. Its high reactivity ensures efficient conversion, often at room temperature, which can be critical for sensitive substrates.

  • For Buchwald-Hartwig aminations , both substrates are highly effective with the appropriate choice of ligand. The decision can be based on economic factors.

  • For general Suzuki couplings where cost is a primary driver and access to modern, highly active palladium catalysts is available, the This compound represents a practical and economical alternative. While it may require more optimization, excellent results are achievable.

Ultimately, the choice between these two valuable building blocks depends on the specific reaction, desired conditions, and economic considerations of the project. A thorough understanding of their relative reactivities empowers the synthetic chemist to make strategic decisions that accelerate discovery and development timelines.

References

  • Title: Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation | Organometallics - ACS Publications. Source: ACS Publications. URL: [Link]

  • Title: Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0) | Organometallics - ACS Publications. Source: ACS Publications. URL: [Link]

  • Title: The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - Chemical Communications (RSC Publishing). Source: RSC Publishing. URL: [Link]

  • Title: Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex - UVIC. Source: University of Victoria. URL: [Link]

  • Title: Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms | Journal of the American Chemical Society. Source: ACS Publications. URL: [Link]

  • Title: Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. - ResearchGate. Source: ResearchGate. URL: [Link]

  • Title: C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC. Source: NCBI. URL: [Link]

  • Title: Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. - ResearchGate. Source: ResearchGate. URL: [Link]

  • Title: Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... - ResearchGate. Source: ResearchGate. URL: [Link]

  • Title: The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF - ResearchGate. Source: ResearchGate. URL: [Link]

  • Title: Buchwald–Hartwig amination - Wikipedia. Source: Wikipedia. URL: [Link]

  • Title: (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions - ResearchGate. Source: ResearchGate. URL: [Link]

  • Title: Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC - NIH. Source: NCBI. URL: [Link]

  • Title: Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing). Source: RSC Publishing. URL: [Link]

  • Title: Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Source: ACS GCI Pharmaceutical Roundtable. URL: [Link]

  • Title: What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? - Quora. Source: Quora. URL: [Link]

  • Title: Sonogashira coupling - Wikipedia. Source: Wikipedia. URL: [Link]

  • Title: Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives. - ResearchGate. Source: ResearchGate. URL: [Link]

  • Title: Suzuki Coupling - Organic Chemistry Portal. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies). - Homework.Study.com. Source: Study.com. URL: [Link]

  • Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts. Source: Chemistry LibreTexts. URL: [Link]

  • Title: Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI. Source: MDPI. URL: [Link]

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A Comparative Guide: The Impact of 1,1-Difluoroethyl Substitution on Pyrazole Ring Electron Density

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Pyrazole Scaffolds

In the landscape of medicinal chemistry and drug development, the pyrazole nucleus is a cornerstone scaffold, present in a multitude of pharmacologically active agents.[1][2] Its versatile structure allows for substitution at several positions, enabling fine-tuning of its physicochemical properties.[3] A particularly powerful strategy in modern drug design is the introduction of fluorine atoms, which can profoundly alter a molecule's metabolic stability, lipophilicity, and receptor binding affinity.[4][5]

This guide provides an in-depth technical comparison of the electronic effects of substituting a 1,1-difluoroethyl group onto the pyrazole ring versus a standard ethyl group. We will explore the underlying principles, present comparative experimental data, and provide validated protocols for researchers to quantify these effects in their own work. The central thesis is that the 1,1-difluoroethyl moiety, acting as a potent electron-withdrawing group, significantly reduces the electron density of the pyrazole ring, leading to critical changes in its chemical behavior and biological potential.

Theoretical Framework: The Inductive Power of the 1,1-Difluoroethyl Group

The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. The lone pair of electrons on the N1 nitrogen participates in the 6π aromatic system, while the sp²-hybridized N2 nitrogen's lone pair lies in the plane of the ring, rendering it the primary site of basicity and protonation.[2][6]

The substitution of an alkyl group, such as an ethyl group (-CH₂CH₃), at the N1 position has a modest electron-donating effect through hyperconjugation and induction, which slightly increases the electron density of the ring system.

In stark contrast, the 1,1-difluoroethyl group (-CH₂CF₂H) exerts a powerful electron-withdrawing influence. This is a direct consequence of the high electronegativity of the two fluorine atoms. The strong C-F bonds are highly polarized, creating a significant dipole moment and inducing a strong negative inductive effect (-I effect) that propagates through the sigma bonds to the pyrazole ring.[4][7] This effect pulls electron density away from the aromatic system, a phenomenon that has profound implications for the molecule's properties.

G sub 1,1-Difluoroethyl Substitution ind Strong Inductive Effect (-I) of Fluorine Atoms sub->ind wd Withdrawal of Electron Density from Pyrazole Ring ind->wd pk Decreased pKa (Reduced Basicity at N2) wd->pk nmr Deshielding of Ring Nuclei (Downfield ¹³C/¹H NMR Shifts) wd->nmr prop Altered Physicochemical Properties pk->prop nmr->prop drug Impact on Drug-like Properties (Metabolic Stability, Binding) prop->drug G cluster_0 Synthesis & Purification cluster_1 Physicochemical Analysis S1 Synthesize Model Compounds (e.g., 1-ethyl- & 1-(1,1-difluoroethyl)-pyrazole) S2 Purify via Column Chromatography / Distillation S1->S2 S3 Confirm Structure (¹H, ¹³C, ¹⁹F NMR, MS) S2->S3 A1 Determine pKa via Potentiometric Titration S3->A1 A2 Acquire High-Resolution ¹³C NMR Spectra D Comparative Data Analysis A1->D A3 Perform Computational MEP Mapping A2->D A3->D

Caption: Experimental workflow for comparative analysis.

Protocol 1: Synthesis of 1-(1,1-difluoroethyl)arenes (Adapted Methodology)

This protocol adapts a nickel-catalyzed cross-coupling reaction for the synthesis of the target molecule. [8]

  • Reaction Setup: To an oven-dried Schlenk tube, add arylboronic acid (1.0 equiv.), NiCl₂(dme) (10 mol %), and a suitable ligand such as dtbbpy (10 mol %).

  • Solvent and Base: Add a degassed solvent such as THF and a base like K₃PO₄ (2.0 equiv.).

  • Reagent Addition: Seal the tube and introduce 1,1-difluoroethyl chloride (CH₃CF₂Cl) (2.0-3.0 equiv.), which is a gas and should be handled with appropriate care in a well-ventilated fume hood.

  • Reaction: Stir the mixture at 60-80 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • Workup: After cooling, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify the residue by silica gel column chromatography.

Protocol 2: pKa Determination by Potentiometric Titration

This is a high-precision method for determining acid dissociation constants. [9][10][11]

  • Instrument Calibration: Calibrate a pH meter with at least three standard aqueous buffers (e.g., pH 4.01, 7.00, 10.01).

  • Sample Preparation: Prepare a ~1 mM solution of the purified pyrazole derivative in deionized, carbonate-free water. If solubility is an issue, a co-solvent like methanol can be used, but the final pKa will be an apparent pKa (pKa') for that specific solvent system.

  • Titration Setup: Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) with a magnetic stirrer. Purge the solution with nitrogen to displace dissolved CO₂.

  • Titration: Titrate the solution with a standardized, carbonate-free titrant (e.g., 0.1 M HCl for a basic compound). Add the titrant in small, precise increments.

  • Data Acquisition: Record the pH value after each addition, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For higher accuracy, the inflection point can be determined from the first or second derivative of the titration curve.

Implications in Drug Development

The reduction in pyrazole ring electron density by a 1,1-difluoroethyl group has several critical consequences for drug design:

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. By replacing hydrogen atoms, the 1,1-difluoroethyl group can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability. [12][13]* Receptor Binding: The altered electronic profile changes the molecule's ability to participate in hydrogen bonding and other non-covalent interactions within a receptor's binding pocket. The reduced basicity of the N2 nitrogen may weaken its role as a hydrogen bond acceptor, a factor that must be considered in structure-activity relationship (SAR) studies. [4]* Lipophilicity and Permeability: While the effect is complex, fluorination often increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier. [14]* Acidity/Basicity (pKa): As demonstrated, the pKa is significantly lowered. This is crucial as the ionization state of a drug at physiological pH (around 7.4) governs its solubility, absorption, and distribution. A less basic compound will be less protonated in the body, which can improve membrane permeation. [4]

Conclusion

The substitution of a 1,1-difluoroethyl group onto a pyrazole ring is a powerful strategic tool, not merely a simple bioisosteric replacement for an ethyl or methoxy group. Its potent electron-withdrawing inductive effect fundamentally alters the electronic character of the heterocyclic core. This is quantitatively evidenced by a significant decrease in the pKa of the ring nitrogen and a downfield shift in the ¹³C NMR signals of the ring carbons. These electronic modifications translate directly into altered physicochemical properties, impacting metabolic stability, receptor affinity, and pharmacokinetics. A thorough understanding and experimental validation of these effects are paramount for researchers aiming to leverage the unique properties of fluorine to design the next generation of pyrazole-based therapeutics.

References

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  • Wikipedia. (n.d.). Hammett equation.
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Safety Operating Guide

4-bromo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole proper disposal procedures

[1]

Executive Summary & Immediate Action

Do not dispose of this compound down the drain or in general trash. 4-bromo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole is a polyhalogenated heteroaromatic compound .[1] Its disposal requires strict segregation from non-halogenated waste streams due to the release of hydrofluoric acid (HF) and hydrogen bromide (HBr) upon combustion.

Disposal Classification: Halogenated Organic Waste (High Fluorine Content) RCRA Status (USA): Likely requires management as a characteristic hazardous waste (if ignitable/corrosive) or state-regulated halogenated waste. Key Hazard: Formation of corrosive acid gases during incineration; potential aquatic toxicity.

Chemical Characterization & Hazard Profiling

To manage this chemical safely, you must understand why the standard protocols exist. This is not a generic organic solvent; it is a dual-halogenated precursor.

FeatureChemical ComponentRisk During Disposal / Incineration
Core Structure Pyrazole RingNitrogen oxides (

) generation.
Halogen 1 Bromine (Br) at C4Generates HBr and

gas. Improper combustion temperatures can theoretically yield brominated dioxins/furans.
Halogen 2 Difluoroethyl (

)
at C5
CRITICAL: Generates Hydrogen Fluoride (HF) gas.[2] HF is highly corrosive to standard incinerator linings and requires specialized alkaline scrubbing.
The "Why" Behind Segregation

If you mix this compound with non-halogenated solvents (e.g., acetone, ethanol) and send it to a standard fuel-blending facility, the facility may reject the load or suffer equipment damage.[3] Standard cement kilns often used for fuel blending cannot handle high fluorine loads due to the etching of refractory brick by HF.

Pre-Disposal Stabilization & Segregation (Bench-Level)

Follow this protocol to prepare the waste at the point of generation.

Step 1: Quenching (If Reactive)

If the compound is remaining from a reaction mixture (e.g., involving lithium reagents or strong bases), ensure the mixture is fully quenched.[3]

  • Protocol: Add methanol or saturated ammonium chloride solution dropwise at

    
     until no exotherm is observed.
    
  • Verification: Check pH. Neutral (pH 6-8) is ideal for waste stability.

Step 2: Segregation

NEVER mix with:

  • Strong oxidizers (Peroxides, Nitric Acid).[3]

  • Alkali metals (Sodium, Lithium).[3]

  • Non-halogenated waste (to avoid cross-contamination volumes).

Step 3: Container Selection[1]
  • Material: High-Density Polyethylene (HDPE) is preferred. Glass is acceptable but poses a breakage risk.

  • Seal: Cap must be chemically resistant (Teflon/PTFE lined caps are best).

  • Secondary Containment: Place the waste bottle inside a secondary tub during storage to capture leaks.

Step 4: Labeling (The Self-Validating System)

A label is your primary communication tool with the disposal facility. A generic "Waste" label is insufficient.

  • Required Text: "Hazardous Waste - Halogenated Organic."

  • Constituents: Explicitly list "this compound."

  • Hazard Tags: Check "Toxic," "Irritant," and "Flammable" (if in organic solvent).[3]

  • Critical Note: Add a comment: "Contains Fluorine and Bromine."

The Disposal Workflow (Visualized)

The following diagram illustrates the decision logic for disposing of this specific compound.

DisposalWorkflowStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidSolid / Pure SubstanceStateCheck->SolidPowder/CrystalLiquidSolution / Reaction MixStateCheck->LiquidDissolvedContainerTransfer to HDPE Container(Chemical Resistant)Solid->ContainerQuenchQuench Reactive Species(pH 6-8)Liquid->QuenchQuench->ContainerLabelingLABELING CRITICAL:Must specify 'Halogenated'& 'Contains Fluorine'Container->LabelingManifestWaste Manifesting:RCRA Code (e.g., D001/F002)or 'Non-RCRA Regulated Halogenated'Labeling->ManifestIncinerationDestruction:High-Temp Incinerationwith HF/HBr ScrubbersManifest->IncinerationApproved HazMat Hauler

Figure 1: Decision tree for the safe segregation and disposal of fluorinated-brominated pyrazoles.

Regulatory Compliance & Final Destruction

Waste Codes (USA - RCRA)

While this specific CAS is not P-listed or U-listed, it is often regulated by characteristic or solvent mixture rules:

  • If in Halogenated Solvent (DCM, Chloroform): Use codes F001 or F002 [1].[3]

  • If Ignitable (Flash point <60°C): Use code D001 [2].[4]

  • Default Safe Classification: If pure, classify as "Non-RCRA Regulated Hazardous Waste - Halogenated Solid/Liquid."[3]

The Incineration Process (Destruction Mechanism)

You must utilize a facility capable of High-Temperature Incineration (1100°C+) .

  • Combustion: The compound is atomized into the kiln. The C-F bonds (strongest in organic chemistry) require extreme heat to break.

  • Acid Generation:

    
     and 
    
    
    .
  • Scrubbing (The Safety Layer): The exhaust gas passes through a wet scrubber (usually Sodium Hydroxide, NaOH).

    • Note: Without this step, the exhaust would release toxic acid clouds.[3]

References

  • US Environmental Protection Agency (EPA). "F-List: Wastes from Non-Specific Sources." RCRA Regulations. [Link]

  • US Environmental Protection Agency (EPA). "Ignitability Characteristic (D001)."[4][5] RCRA Regulations. [Link][4]

  • University of Utah. "The Combustion of Highly Fluorinated Organic Compounds." American Flame Research Committee. [Link]

Personal protective equipment for handling 4-bromo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

Treat as a Novel Research Chemical (Universal Precautions).

While specific toxicological data for 4-bromo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole may be limited in public repositories, its structural motifs—a halogenated pyrazole ring coupled with a fluoroalkyl group—dictate a strict safety profile. We apply Read-Across Toxicology from analogous compounds (e.g., 4-bromo-1-methyl-1H-pyrazole) to establish the safety baseline.

Structural Hazard Analysis (The "Why" behind the PPE)
  • Pyrazole Core: Nitrogen-containing heterocycles are frequently irritating to mucous membranes and eyes (Category 2A/2B Irritant). Some derivatives possess potent biological activity (kinase inhibition), necessitating handling as a Potent Compound (OEB 3) until IC50 data proves otherwise.

  • Bromine Substituent: Increases lipophilicity and reactivity (alkylating potential), raising the risk of skin sensitization.

  • 1,1-Difluoroethyl Group: While C-F bonds are chemically stable, they alter metabolic processing. Critical Risk: In the event of a fire or thermal decomposition (>200°C), this moiety will release Hydrogen Fluoride (HF) , a corrosive and systemic toxin.

Personal Protective Equipment (PPE) Matrix

This system uses a Task-Based Risk Assessment . Select your PPE tier based on the specific operation being performed.

PPE Selection Table
Protection ZoneTier 1: Solid Handling (Weighing/Transfer)Tier 2: Solution Handling (Synthesis/Extraction)Tier 3: Spill Cleanup / Emergency
Hand Protection Double Nitrile (Min 5 mil outer, 4 mil inner).Rationale: Prevents contact with fines/dust.[1][2][3][4][5][6]Laminate / Silver Shield® (Required if using DCM/Chloroform).Rationale: Halogenated solvents permeate nitrile in <2 mins, carrying the pyrazole with them.Viton or Butyl Rubber .Rationale:[7] Maximum chemical resistance against unknown concentrations.
Eye/Face Safety Glasses with side shields (ANSI Z87.1).Chemical Splash Goggles (Indirect Vent).Rationale: Protects against splashes that glasses cannot block.Full Face Respirator or Goggles + Face Shield.
Respiratory Fume Hood (Sash at 18").If outside hood: N95 (Min) / P100 (Rec).Fume Hood (Mandatory).Do not handle solutions outside containment.SCBA (If fire involved due to HF risk) or Full Face P100/OV cartridge.
Body Standard Lab Coat (Cotton/Poly).Lab Coat + Tyvek® Sleeves .Rationale: Protects forearms from splashes during cannulation/syringe use.Chemical Resistant Apron or Tyvek® Suit.

Operational Protocols

Phase A: Receiving & Inspection
  • Inspect Packaging: Verify the bottle integrity. If the outer package smells "sweet" or "solvent-like," do not open; place in a fume hood immediately.

  • Labeling: Apply a secondary label: "Fluorinated Organic – Potential Irritant – Store Segregated."

Phase B: Weighing & Transfer (The Static Risk)

Pyrazoles are often crystalline solids prone to static charge.

  • Engineering Control: Use an Ionizing Air Gun or anti-static bar inside the balance enclosure to neutralize the powder.

  • Technique:

    • Place a tackymat at the entrance of the weighing station.

    • Weigh into a tared vial/flask. Do not use weighing paper (risk of aerosolization); use a weighing boat or funnel.

    • Self-Validation: Wipe the exterior of the vial with a solvent-dampened Kimwipe before removing it from the hood. Check the wipe under UV light (many pyrazoles fluoresce) to verify no exterior contamination.

Phase C: Synthesis (Reaction Setup)

This compound is likely used as an intermediate in cross-coupling (e.g., Suzuki-Miyaura).

  • Solvent Choice & Glove Permeation:

    • If dissolving in Dichloromethane (DCM) : You MUST use Silver Shield/Laminate gloves. Nitrile offers zero protection against DCM mixtures.

    • If dissolving in DMF/DMSO : Double Nitrile is acceptable (breakthrough >4 hours).

  • Thermal Control: Ensure reflux condensers are properly vented to a scrubber or inert manifold. Do not overheat dry residue to prevent C-F bond cleavage.

Emergency Response & Disposal Logic

Fire Scenario (The HF Risk)

CRITICAL WARNING: Combustion of the difluoroethyl group generates Hydrogen Fluoride (HF).

  • Action: Evacuate immediately.

  • Firefighting: Do not use a standard ABC extinguisher if the fire is large; water mist is preferred to scrub HF from the air, but runoff must be contained.

  • First Responders: Must wear SCBA.

Spills
  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Don Tier 3 PPE (Goggles, Double Gloves, Lab Coat).

  • Neutralize:

    • Solid: Cover with wet paper towels to prevent dust, then scoop.

    • Liquid: Absorb with vermiculite or sand. Do NOT use combustible materials (sawdust).

  • Clean: Wash surface with 5% aqueous sodium bicarbonate (neutralizes potential acidic byproducts) followed by soap and water.

Waste Disposal (Segregation is Key)
  • Stream: Halogenated Organic Waste.

  • Labeling: Explicitly list "Fluorinated Pyrazole" on the tag.

  • Why? High-temperature incineration (>1100°C) is required to fully mineralize the C-F bonds. Standard kilns may not be sufficient, and the facility needs to know to manage HF scrubber load.

Visualized Workflow (DOT)

The following diagram illustrates the decision logic for handling this compound safely.

G Start Start: Handling this compound StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution (DCM/DMF) StateCheck->Liquid PPE_Solid PPE: Double Nitrile + Safety Glasses Eng: Fume Hood + Anti-Static Solid->PPE_Solid PPE_Liquid PPE: Laminate Gloves + Goggles Eng: Closed Vessel / Schlenk Line Liquid->PPE_Liquid Action_Weigh Action: Weighing PPE_Solid->Action_Weigh Action_React Action: Synthesis PPE_Liquid->Action_React Action_Weigh->Action_React Spill Accidental Spill? Action_React->Spill Cleanup Emergency Protocol: 1. Evacuate 2. Don Tier 3 PPE 3. Absorb (Vermiculite) Spill->Cleanup Yes Disposal Disposal: Tag: 'Halogenated/Fluorinated' Method: High-Temp Incineration Spill->Disposal No Cleanup->Disposal

Figure 1: Operational workflow and PPE decision tree for handling fluorinated pyrazole intermediates.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: 4-Bromo-1-methyl-1H-pyrazole (Analogous Hazard Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.